molecular formula C6H10N2O B2802482 (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 1689862-99-4

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2802482
CAS No.: 1689862-99-4
M. Wt: 126.159
InChI Key: FAIGDGUZDCESQB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.159. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGDGUZDCESQB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a chiral heterocyclic alcohol with significant potential as a building block in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific stereoisomer, this document synthesizes information from closely related compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.

Introduction and Significance

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The introduction of a chiral center, as in (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, provides a crucial three-dimensional structural element that can significantly enhance binding affinity and selectivity for biological targets. This makes chiral pyrazole derivatives, such as the topic compound, highly valuable scaffolds in the design of novel therapeutics. The specific (1S) configuration can be critical for achieving the desired pharmacological effect, as stereochemistry often dictates the efficacy and safety of a drug candidate.[2]

The molecular structure of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol features a 1-methyl-1H-pyrazole ring substituted at the 5-position with a chiral (S)-1-hydroxyethyl group. This combination of a key heterocyclic core and a stereodefined functional group makes it a desirable intermediate for asymmetric synthesis.

G start 1-(1-methyl-1H-pyrazol-5-yl)ethanone process Asymmetric Transfer Hydrogenation [RuCl(p-cymene)((S,S)-TsDPEN)] Isopropanol, Base start->process end (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol process->end

Figure 2: Synthetic workflow for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials:

  • 1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (or a similar chiral ruthenium catalyst)

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK) or another suitable base

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with 1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq). The flask is sealed with a septum and purged with an inert gas.

  • Solvent Addition: Anhydrous toluene and anhydrous isopropanol (e.g., in a 1:1 ratio) are added via syringe to dissolve the ketone.

  • Catalyst and Base Preparation: In a separate dry vial under an inert atmosphere, the chiral ruthenium catalyst (e.g., 0.005-0.01 eq) and potassium tert-butoxide (0.05-0.1 eq) are mixed.

  • Reaction Initiation: The catalyst/base mixture is added to the solution of the ketone. The reaction mixture is then heated to a suitable temperature (e.g., 40-60 °C) and stirred under the inert atmosphere.

  • Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH4Cl solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the pure (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The structure should be confirmed by NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The use of a chiral catalyst like [RuCl(p-cymene)((S,S)-TsDPEN)] is essential for inducing stereoselectivity in the reduction of the prochiral ketone. The (S,S)-configuration of the ligand directs the hydride transfer to one face of the carbonyl group, leading to the formation of the (S)-alcohol.

  • Hydrogen Donor: Isopropanol serves as a convenient and effective source of hydride for the transfer hydrogenation reaction.

  • Base: A base is required to activate the catalyst and facilitate the catalytic cycle.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the catalyst and other sensitive reagents.

Safety Data

As no specific Safety Data Sheet (SDS) is available for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a precautionary approach based on the safety profiles of structurally related pyrazole derivatives is necessary. The toxicological properties of this specific compound have not been fully investigated.

Hazard CategoryPotential Hazard and Precautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. Handle with care and avoid direct contact.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation. Wear eye and face protection.
Respiratory Sensitization May cause respiratory irritation. Work in a well-ventilated area or use a fume hood.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
First Aid Measures If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases of exposure.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from oxidizing agents.

Applications in Research and Drug Development

The (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol moiety is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is a key feature in many kinase inhibitors, and the chiral alcohol provides a handle for further functionalization or for establishing key interactions within a protein's binding pocket.

For example, the structurally related 1-methyl-1H-pyrazol-4-yl group is a component of Volitinib, a potent and selective c-Met inhibitor that has been in clinical development for cancer treatment. [3]The synthesis of analogs containing the (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol scaffold could lead to the discovery of new kinase inhibitors with improved potency, selectivity, or pharmacokinetic properties.

The chiral alcohol can be used in a variety of chemical transformations, including:

  • Esterification or etherification: To introduce new functional groups or link to other molecular fragments.

  • Substitution reactions: The hydroxyl group can be converted into a leaving group to allow for nucleophilic substitution.

  • As a chiral auxiliary: To control the stereochemistry of subsequent reactions.

The availability of this chiral building block facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs, allowing for the fine-tuning of molecular properties to optimize for a desired biological activity.

Conclusion

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral building block with significant potential in the field of medicinal chemistry. While direct experimental data for this compound is scarce, its synthesis can be reliably achieved through the asymmetric reduction of its corresponding ketone. Its structural features make it a valuable tool for the development of novel therapeutics, particularly in the area of kinase inhibitors. Researchers and drug development professionals should handle this compound with appropriate safety precautions based on the known hazards of related pyrazole derivatives.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2018. [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science, 2023. [Link]

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. SAMB | Sciences des Structures et de la Matière, N/A. [Link]

  • View of SYNTHESIS OF DERIVATIVES OF PYRAZOLE WITH CHIRAL SUBSTITUENTS AT THE NITROGEN ATOM. N/A, N/A. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 2021. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[4][5][6]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 2014. [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H). Journal of Scientific Research, 2011. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications, 2017. [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Semantic Scholar, 2004. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate, 2024. [Link]

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). MDPI, 2008. [Link]

  • 1-(1-methyl-1h-pyrazol-5-yl)ethan-1-ol. PubChemLite, N/A. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed, 2024. [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 2009. [Link]

  • Novel 1-Methyl-1 Η -pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity | Request PDF. ResearchGate, N/A. [Link]

Sources

Therapeutic Potential & Synthetic Utility of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthetic pathways, and application of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol , a high-value chiral intermediate in the development of next-generation kinase inhibitors.

Executive Summary

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol represents a critical "privileged scaffold" in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors targeting ALK (Anaplastic Lymphoma Kinase) , c-MET , and ROS1 .

Structurally, this molecule serves as a bioisostere to the (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol moiety found in the blockbuster drug Crizotinib . By replacing the halogenated phenyl ring with a 1-methyl-pyrazole system, medicinal chemists can significantly alter the physicochemical profile of a drug candidate—specifically lowering lipophilicity (LogP) and enhancing aqueous solubility—while maintaining the critical spatial arrangement required for binding to the kinase hinge region or the hydrophobic back pocket.

This guide outlines the synthesis, stereochemical control, and therapeutic integration of this intermediate, providing a roadmap for its use in fragment-based drug discovery (FBDD).

Chemical Architecture & Therapeutic Logic

Structural Significance

The molecule consists of a 1-methyl-1H-pyrazole ring attached to a chiral ethyl alcohol group at the 5-position.

  • Chirality ((S)-Enantiomer): The (S)-configuration is essential. In many kinase inhibitor syntheses, this alcohol undergoes a Mitsunobu coupling (which proceeds with Walden inversion) to yield an (R)-configured ether linkage, or is converted to a leaving group (mesylate/tosylate) for SN2 displacement (also inversion). Therefore, the (S)-alcohol is the precursor to the biologically active (R)-ether pharmacophore.

  • Pyrazole vs. Phenyl Bioisosterism:

    • Solubility: The pyrazole nitrogen atoms increase polarity compared to a phenyl ring, improving the drug's dissolution rate.

    • Metabolic Stability: The pyrazole ring is often more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

    • Interaction: The pyrazole can serve as a weak hydrogen bond acceptor, potentially engaging specific residues (e.g., lysine or aspartate) in the kinase active site.

Mechanism of Action (Downstream Applications)

When incorporated into a final inhibitor (e.g., an aminopyridine or quinoline core), this moiety acts as an anchor in the ATP-binding pocket .

  • Target: Receptor Tyrosine Kinases (RTKs) like ALK and c-MET.

  • Effect: The inhibitor prevents ATP binding, blocking autophosphorylation and downstream signaling via PI3K/AKT and RAS/MAPK pathways.

  • Outcome: Inhibition of tumor cell proliferation and induction of apoptosis in ALK+ non-small cell lung cancer (NSCLC).

Synthetic Methodologies

To ensure therapeutic efficacy, the intermediate must be produced with high enantiomeric excess (>98% ee).

Precursor Synthesis

The synthesis begins with 1-(1-methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2).

  • Step: Lithiation of 1-methylpyrazole at the 5-position followed by quenching with an acetylating agent (e.g., N-methoxy-N-methylacetamide).

Asymmetric Transfer Hydrogenation (ATH) Protocol

This is the industry-standard method for generating the (S)-alcohol.

Reagents:

  • Substrate: 1-(1-methyl-1H-pyrazol-5-yl)ethanone

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Methanol

Protocol:

  • Charge: Dissolve the ketone (1.0 eq) in degassed DCM.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5–1.0 mol%).

  • Reduction: Add HCOOH/Et3N mixture dropwise at 0°C. Stir at room temperature for 12–24 hours.

  • Workup: Quench with water, extract with DCM, and wash with saturated NaHCO3.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexanes).

  • Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).

Biocatalytic Alternative (Green Chemistry)
  • Enzyme: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) specific for (S)-selectivity.

  • Cofactor: NADPH (regenerated by Glucose Dehydrogenase/Glucose).

  • Advantage: Often yields >99% ee with no heavy metal residue.

Visualization of Signaling & Synthesis[1]

The following diagrams illustrate the role of this intermediate in blocking oncogenic signaling and the workflow for its synthesis.

ALK/c-MET Inhibition Pathway

ALK_Pathway Drug Inhibitor (Pyrazole-Ethanol Core) ALK ALK / c-MET Receptor Drug->ALK Competes/Blocks Phos Autophosphorylation ALK->Phos Inhibited by Drug ATP ATP ATP->ALK Activates RAS RAS-MAPK Pathway (Cell Proliferation) Phos->RAS Downstream Signal PI3K PI3K-AKT Pathway (Cell Survival) Phos->PI3K Downstream Signal Apoptosis Tumor Cell Apoptosis RAS->Apoptosis Blocked -> Cell Death PI3K->Apoptosis Blocked -> Cell Death

Caption: Mechanism of Action. The pyrazole-ethanol derived inhibitor competes with ATP, blocking downstream oncogenic signaling.

Synthetic Workflow (Ketone to Coupled Drug)

Synthesis_Workflow Ketone 1-(1-methyl-1H-pyrazol-5-yl)ethanone (Achiral Precursor) Alcohol (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (Chiral Intermediate) Ketone->Alcohol Asymmetric Reduction (>98% ee) Catalyst Ru-TsDPEN or KRED (Asymmetric Catalyst) Catalyst->Alcohol Mitsunobu Mitsunobu Coupling (DEAD/PPh3) Alcohol->Mitsunobu Substrate Core Heterocyclic Core (e.g., Aminopyridine-OH) Core->Mitsunobu Nucleophile Final Final Kinase Inhibitor ((R)-Ether Linkage) Mitsunobu->Final Walden Inversion (S -> R)

Caption: Synthetic route from achiral ketone to final drug candidate via asymmetric reduction and stereoselective coupling.

Experimental Data Summary

ParameterSpecificationNotes
CAS Number 137890-05-2 (Ketone Precursor)Specific CAS for (S)-alcohol is derivative-dependent.
Molecular Formula C₆H₁₀N₂OMW: 126.16 g/mol
Chiral Purity Target > 98.0% eeCritical for biological activity.
Primary Reaction Mitsunobu CouplingInverts (S)-alcohol to (R)-ether.
Solvent Compatibility DCM, MeOH, THFAvoid protic solvents during coupling.
Key Impurity (R)-EnantiomerMust be controlled <0.5% for clinical candidates.

Future Outlook & Strategic Value

The shift towards fragment-based drug design has elevated the status of small, rigid, chiral scaffolds like (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

  • Next-Gen ALK Inhibitors: As resistance mutations (e.g., ALK G1202R) emerge against first-generation drugs like Crizotinib, newer analogs utilizing this pyrazole scaffold are being screened for tighter binding profiles.

  • Agrochemicals: Similar pyrazole-ethanol scaffolds are utilized in mitochondrial complex I inhibitors (e.g., Tebufenpyrad analogs), suggesting cross-industry utility.

References

  • Pfizer Inc. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development.

  • Cui, J. J., et al. (2011). Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib). Journal of Medicinal Chemistry.

  • Santa Cruz Biotechnology. 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (CAS 137890-05-2).[1] Product Catalog. [2]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • SynQuest Laboratories. 1-(1-Methyl-1H-pyrazol-5-yl)ethanone Specifications.

Sources

Solubility Profile of Pyrazole-Based Chiral Alcohols in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole-based chiral alcohols are privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors, anti-inflammatory agents, and advanced chiral-at-metal catalysts. Managing the solubility of these compounds in organic solvents is not merely a routine processing step; it is a fundamental thermodynamic parameter that dictates the success of synthesis, purification, and enantiomeric resolution. This whitepaper provides an in-depth mechanistic analysis of pyrazole chiral alcohol solubility, detailing self-validating experimental protocols for solubility determination and chiral crystallization.

Structural Thermodynamics and Solvation Causality

The solubility profile of pyrazole-based chiral alcohols is governed by a strict thermodynamic competition between the compound's crystal lattice energy and the free energy of solvation.

Structurally, N-unsubstituted pyrazole derivatives are amphoteric; the acidic NH group acts as a strong hydrogen-bond donor, whereas the sp2-hybridized pyridine-type nitrogen acts as a hydrogen-bond acceptor[1]. The introduction of a chiral alcohol moiety adds further hydrogen-bonding capabilities and stereochemical bulk. In the solid state, these molecules self-assemble into highly stable intermolecular networks, which significantly increases the energy required to dissolve the compound[2].

Causality of Solvent Selection: To achieve dissolution, an organic solvent must possess a complementary dielectric constant and hydrogen-bonding profile capable of disrupting these homomeric pyrazole-alcohol dimers. For instance, polar protic solvents (like ethanol) can simultaneously satisfy the hydrogen-bond donor and acceptor requirements of both the pyrazole ring and the hydroxyl group. Conversely, in non-polar solvents, the inability to disrupt these strong intermolecular forces results in near-total insolubility[3][4]. Furthermore, the apparent pH of the solvent system can drastically alter solubility; protonating the basic nitrogen of the pyrazole ring forms a quaternary ion, which exponentially increases solubility in polar media[5].

Empirical Solubility Profiles Across Solvent Classes

To facilitate rational solvent selection for reaction design and formulation, the quantitative and qualitative solubility behaviors of typical pyrazole-based chiral alcohols are summarized below.

Solvent ClassRepresentative SolventsExpected Solubility RangeMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Strong hydrogen bond donation and acceptance completely disrupt pyrazole dimers and solvate the chiral hydroxyl group[3].
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High (20–100 mg/mL)High dielectric constants stabilize the polar surface area; the solvents act as potent H-bond acceptors for the pyrazole N-H and alcohol O-H[3].
Halogenated Dichloromethane, ChloroformModerate (10–30 mg/mL)Dipole-dipole interactions and weak H-bond donation (e.g., from CHCl₃) provide sufficient solvation for the lipophilic backbone[2].
Non-Polar Hexane, Toluene, HeptaneLow (<5 mg/mL)Lacks the ability to overcome the high crystal lattice energy and strong intermolecular H-bonding of the pyrazole-alcohol network[3][4].

Experimental Protocol: Isothermal Shake-Flask Method

To accurately determine the thermodynamic solubility of a novel pyrazole chiral alcohol, researchers must avoid kinetic trapping (metastable supersaturation). The following protocol utilizes the isothermal shake-flask method, engineered as a self-validating system.

ShakeFlask S1 Excess Solid Addition to Organic Solvent S2 Isothermal Agitation (24-48 hours) S1->S2 T = Constant S3 Phase Separation (Centrifugation) S2->S3 Equilibrium Reached S4 Supernatant Analysis (HPLC/UV-Vis) S3->S4 Aliquot Extraction S5 Solid Phase Analysis (XRPD) S3->S5 Solid Recovery S6 Thermodynamic Solubility Validated S4->S6 Conc. Verification S5->S6 Crystal Integrity

Self-validating isothermal shake-flask methodology for solubility determination.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess amount of the pyrazole chiral alcohol (ensuring visible undissolved solid remains) to 5.0 mL of the target organic solvent in a hermetically sealed glass vial.

  • Isothermal Equilibration: Submerge the vial in a temperature-controlled orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM.

  • Sampling: Extract 0.5 mL aliquots of the suspension at exactly 24 hours and 48 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes at the identical experimental temperature to prevent temperature-gradient precipitation. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration using a calibrated HPLC-UV method.

Causality & Self-Validation Mechanism: Why sample at two time points? Thermodynamic equilibrium is verified only if the concentration difference between the 24-hour and 48-hour samples is


. If the concentration fluctuates, the system is in a kinetic metastable state.
Why analyze the solid? The recovered solid phase must be analyzed via X-ray Powder Diffraction (XRPD). Solvents can induce polymorphic transformations or solvate formation, which alters the crystal lattice energy and invalidates the solubility measurement of the original polymorph.

Exploiting Differential Solubility for Chiral Resolution

Because enantiomers have identical scalar physical properties in an achiral environment, separating them requires a chiral intervention. By forming diastereomeric salts or utilizing chiral-at-metal complexes, researchers can induce distinct solubility differences. For example, heterochiral aggregates of pyrazole-based complexes often exhibit drastically poorer solubility in solvents like THF compared to their homochiral counterparts, allowing for highly efficient thermodynamic separation[6].

ChiralResolution N1 Racemic Pyrazole Chiral Alcohol N3 Primary Dissolution (Polar Protic Solvent) N1->N3 Heat to 60°C N2 Chiral Resolving Agent (e.g., Tartaric Acid) N2->N3 Stoichiometric Addition N4 Diastereomeric Salt Formation N3->N4 Homogeneous Solution N5 Anti-Solvent Addition (Non-Polar Solvent) N4->N5 Dropwise Addition N6 Precipitate (Less Soluble Diastereomer) N5->N6 Crystallization N7 Mother Liquor (More Soluble Diastereomer) N5->N7 Filtration

Workflow for solubility-driven chiral resolution of pyrazole alcohols using a binary solvent system.

Step-by-Step Protocol: Binary Solvent Recrystallization
  • Primary Dissolution: Dissolve the racemic pyrazole chiral alcohol and a stoichiometric amount of a chiral resolving agent in a "good" polar protic solvent (e.g., Ethanol) at an elevated temperature (60 °C) until a homogeneous solution is achieved[2].

  • Metastable Zone Targeting: Slowly add a "poor" non-polar anti-solvent (e.g., Hexane) dropwise under continuous stirring until slight, persistent turbidity is observed, indicating the boundary of the metastable zone[2].

  • Controlled Nucleation: Cool the system at a controlled rate (e.g., -0.5 °C/min) to 5 °C. The less soluble diastereomer will selectively nucleate and precipitate.

  • Isolation: Isolate the crystals via vacuum filtration and wash with a cold, pre-equilibrated binary solvent mixture.

Causality & Self-Validation Mechanism: Why use a binary solvent system? Pyrazole derivatives often exhibit extreme solubility behavior—either highly soluble in polar media or completely insoluble in non-polar media. A binary system allows precise tuning of the bulk dielectric constant to hit the exact supersaturation point required for selective crystallization. Self-Validation Check: Perform chiral HPLC on both the isolated precipitate and the evaporated mother liquor. The mass balance of the


 and 

enantiomers across both phases must equal 100% of the starting input. Any deviation indicates chemical degradation or solvent-mediated side reactions during the heating phase.

References

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences URL: [Link]

  • Spontaneous Self-Assembly of an Unsymmetric Trinuclear Triangular Copper(II) Pyrazolate Complex Source: ACS Publications URL:[Link]

  • Artificial Chiral Trinuclear Zn Catalysts: Design, Self-Assembly and Unprecedented Efficiency in Asymmetric Hydroboration of Ketones Source: ACS Publications URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PMC (National Institutes of Health) URL:[Link]

Sources

A Technical Guide to the Stereoisomers of 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Differentiation and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug development and chemical synthesis, the control and understanding of stereochemistry are paramount. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical examination of the enantiomeric pair, (1S)- and (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. We will dissect their structural differences based on the Cahn-Ingold-Prelog (CIP) convention, outline robust analytical methods for their differentiation and separation, and discuss the underlying principles of chiral recognition. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of how to approach the characterization of these and similar chiral molecules.

Introduction: The Imperative of Chirality in Science

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with activities ranging from anti-inflammatory to anticancer agents[1][2][3][4]. When a molecule, such as 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, possesses a stereocenter, it exists as a pair of enantiomers. While these enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with other chiral entities—such as biological receptors, enzymes, or chiral stationary phases—can differ significantly. This divergence is critical in pharmacology, where one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or contribute to adverse effects. Consequently, the ability to distinguish, separate, and analyze these enantiomers is not merely an academic exercise but a regulatory and safety necessity in drug development.

This guide focuses on providing the foundational knowledge and practical methodologies required to address the stereochemical challenges presented by (1S)- and (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Structural Elucidation and Stereochemical Assignment

The fundamental difference between the (1S) and (1R) enantiomers lies in the three-dimensional arrangement of substituents around the chiral carbon atom—the carbon of the ethan-1-ol backbone bonded to the hydroxyl group.

The Chiral Center and Cahn-Ingold-Prelog (CIP) Priority Rules

To assign the absolute configuration (R or S) to the stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are systematically applied[5][6][7][8][9]. This internationally recognized convention provides an unambiguous method for naming stereoisomers.

The rules for assigning priority are as follows:

  • Atomic Number: Priority is assigned to the atoms directly attached to the chiral center based on their atomic number. Higher atomic numbers receive higher priority.

  • First Point of Difference: If a tie exists, one moves outward along the substituent chains until the first point of difference is encountered.

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

For 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, the four substituents attached to the chiral carbon are:

  • -OH (hydroxyl)

  • -CH₃ (methyl)

  • -H (hydrogen)

  • -C₅ of the 1-methyl-1H-pyrazol-5-yl ring

Applying the CIP rules, we assign priorities:

  • -OH : The oxygen atom (Z=8) has the highest atomic number, giving it the highest priority (1) .

  • 1-methyl-1H-pyrazol-5-yl : The carbon of the pyrazole ring is attached to another carbon and two nitrogen atoms within the ring system. This takes precedence over the methyl group's carbon, which is only attached to hydrogens. This group receives priority (2) .

  • -CH₃ : The methyl carbon has a higher atomic number than hydrogen, giving it priority (3) .

  • -H : The hydrogen atom (Z=1) has the lowest atomic number and receives the lowest priority (4) .

With priorities assigned, the molecule is oriented so that the lowest-priority group (-H) points away from the viewer.

  • For the (R)-enantiomer (from the Latin rectus, for right), the path from priority 1 → 2 → 3 proceeds in a clockwise direction.

  • For the (S)-enantiomer (from the Latin sinister, for left), the path from priority 1 → 2 → 3 proceeds in a counter-clockwise direction.

CIP_Rules cluster_R (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol cluster_S (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol R_center R_OH OH (1) R_OH->R_center R_Py Pyrazolyl (2) R_Py->R_center R_CH3 CH₃ (3) R_CH3->R_center R_H H (4) (away) R_H->R_center R_label Clockwise (R) S_center S_OH OH (1) S_OH->S_center S_Py Pyrazolyl (2) S_Py->S_center S_CH3 CH₃ (3) S_CH3->S_center S_H H (4) (away) S_H->S_center S_label Counter-Clockwise (S)

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the R and S enantiomers.

Physicochemical Properties

Enantiomers share identical physicochemical properties, with one notable exception: their interaction with plane-polarized light.

Property(1R)-enantiomer(1S)-enantiomerRationale
Molecular FormulaC₆H₁₀N₂OC₆H₁₀N₂OSame atoms and connectivity.
Molecular Weight126.16 g/mol 126.16 g/mol Same atoms.
Boiling PointIdenticalIdenticalIntermolecular forces are identical in an achiral environment.
Melting PointIdenticalIdenticalCrystal lattice energies are identical (for pure enantiomers).
Solubility (achiral solvents)IdenticalIdenticalSolute-solvent interactions are identical.
Specific Optical Rotation [α] +x° -x° Equal in magnitude, opposite in direction. [10][11]

Analytical Differentiation of Enantiomers

Distinguishing between the (1R) and (1S) forms requires a chiral environment that can interact differently with each enantiomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.

Principle of Chiral HPLC

Chiral HPLC operates by creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase[12]. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

  • Mechanism: The chiral stationary phase provides a specific 3D environment. One enantiomer will "fit" better or form more stable non-covalent interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the CSP than its mirror image. The enantiomer that interacts more strongly will be retained longer on the column[12].

  • Expertise in CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including those with pyrazole moieties[13][14][15][16]. The helical polymer structure creates numerous chiral grooves and cavities, promoting differential interactions. For a molecule like 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, the hydroxyl group is a key site for hydrogen bonding with the carbamate groups on a polysaccharide CSP[13][14].

Caption: Workflow for the analytical separation of enantiomers using chiral HPLC.

Protocol: Enantioselective HPLC Method

This protocol provides a robust starting point for the separation of (1R)- and (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Optimization may be required based on the specific system and sample matrix.

Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Lux® Cellulose-2 or a similar cellulose-based CSP (e.g., Chiralcel® OD)

  • Mobile Phase Solvents: HPLC-grade n-Hexane and Ethanol

  • Sample: A solution of racemic 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (~1 mg/mL) in mobile phase.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Lux® Cellulose-2 (5 µm, 4.6 x 250 mm)Proven efficacy for separating chiral alcohols and pyrazole derivatives[15][17].
Mobile Phase n-Hexane / Ethanol (90:10, v/v)Normal phase mode often provides superior selectivity for polysaccharide CSPs. The alcohol modifier is crucial for interacting with both the analyte and the CSP[13][14].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 25 °CTemperature control is critical for reproducible retention times and selectivity.
Detection UV at 220 nmThe pyrazole ring exhibits strong UV absorbance at lower wavelengths.
Injection Volume 10 µLStandard volume to avoid column overloading.

3. Method Validation and Trustworthiness:

  • System Suitability: Before sample analysis, inject a standard solution multiple times. The system is deemed suitable if the resolution factor (Rs) between the two enantiomer peaks is ≥ 1.5, ensuring accurate quantification.

  • Specificity: The method's ability to exclusively measure the analytes should be confirmed by analyzing a blank (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.

Alternative and Complementary Techniques

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound[10][18][19].

  • Principle: Each enantiomer rotates light by an equal magnitude but in opposite directions. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise[11]. A 50:50 mixture of enantiomers (a racemate) will not rotate light, as the effects cancel each other out[10].

  • Application: While not a separative technique, polarimetry is essential for:

    • Characterizing a purified enantiomer by measuring its specific rotation [α].

    • Determining the enantiomeric excess (e.e.) of a mixture if the specific rotation of the pure enantiomer is known.

  • Protocol: Measuring Specific Rotation

    • Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a specified solvent.

    • Use a polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm)[20].

    • Fill a sample cell of a known path length (l, in decimeters).

    • Measure the observed rotation (α).

    • Calculate the specific rotation using the formula: [α] = α / (l × c) .

Conclusion

The differentiation between (1S)- and (1R)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a critical task rooted in the principles of stereochemistry. While these enantiomers are identical in most physical respects, their distinct three-dimensional structures govern their interactions in a chiral environment. This guide has established that the unambiguous assignment of their R/S configuration is achieved through the Cahn-Ingold-Prelog rules. For their practical differentiation and quantification, chiral HPLC on a polysaccharide-based stationary phase stands as the most powerful and reliable method. By providing a detailed analytical protocol and explaining the causality behind the experimental choices, this document equips researchers and drug development professionals with the necessary framework to confidently analyze and control the stereochemical purity of these and other vital chiral molecules.

References

  • Vertex AI Search. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.
  • Zhang, T., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Fiveable. (2025). Cahn-Ingold-Prelog Priority Rules Definition. [Link]

  • Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. [Link]

  • YouTube. (2023). Cahn Ingold Prelog Priority Rules. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System. [Link]

  • Labcompare. (2025). How a Polarimeter Works - Principles of Optical Rotation. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • El-Malah, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. [Link]

  • Cole-Parmer. (2018). Principles of Polarimetry. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Xylem Analytics. (n.d.). Polarimetry & Polarimeters. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. [Link]

  • PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. [Link]

  • RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Molecules. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

Methodological & Application

Technical Guide: Nucleophilic Substitution Conditions for Chiral Pyrazole Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Chiral 1-(1H-pyrazol-4-yl)ethanols are critical pharmacophores in kinase inhibitor development (e.g., c-Met, ALK inhibitors). However, their nucleophilic substitution presents a unique stereochemical challenge. The electron-rich pyrazole ring exerts a strong neighboring group effect , stabilizing the benzylic-like carbocation at the


-position.

This electronic stabilization creates a high propensity for SN1 pathways (racemization) and E1/E2 elimination (vinyl pyrazole formation) , competing with the desired stereospecific SN2 substitution.

This guide details two optimized protocols to achieve high enantiomeric excess (ee):

  • The Mitsunobu Reaction: The gold standard for stereochemical inversion.

  • The Low-Temp Mesylation Strategy: An alternative for non-acidic nucleophiles, engineered to suppress ionization.

Mechanistic Analysis: The "Alpha-Pyrazole" Effect

Understanding the electronic environment is prerequisite to selecting the right condition.

  • Carbocation Stability: The pyrazole ring (specifically at C4) is electron-donating. If the hydroxyl group is activated (e.g., -OMs, -OTs) in a polar solvent, the C-O bond weakens spontaneously, forming a resonance-stabilized cation.

  • Consequence: Loss of chiral information (Racemization) and rapid proton loss to form the thermodynamically stable vinyl pyrazole.

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the desired SN2 inversion and the undesired SN1/Elimination pathways.

G Start Chiral Pyrazole Ethanol (S-form) Activated Activated Species (R-OMs / R-OBetaine) Start->Activated Activation Cation Stabilized Carbocation Activated->Cation Polar Solvent / Heat Vinyl Vinyl Pyrazole (Elimination Product) Activated->Vinyl Strong Base (E2) Inverted Inverted Product (R-form, SN2) Activated->Inverted Fast Nucleophile (SN2) Cation->Vinyl -H+ Racemic Racemic Product (SN1) Cation->Racemic Nucleophile Attack

Caption: Kinetic competition in pyrazole ethanol substitution. Green path represents the desired high-fidelity inversion; red paths indicate common failure modes.

Pre-requisite: Nitrogen Protection

Critical Step: Before attempting substitution on the ethanol side chain, the pyrazole ring nitrogen (


) must be protected or alkylated .
  • Why: A free NH is acidic (

    
    ) and will compete as a nucleophile (N-alkylation) or interfere with Mitsunobu reagents (betaine quenching).
    
  • Recommended Groups: Boc (acid labile), THP (acid labile), or SEM (fluoride labile).

Protocol A: Mitsunobu Inversion (Gold Standard)

This protocol is preferred for displacing the hydroxyl group with acidic nucleophiles (


), such as phenols, imides, or hydrazoic acid equivalents. It ensures stereochemical inversion with minimal risk of racemization.
Materials
  • Substrate: N-protected 1-(pyrazol-4-yl)ethanol (1.0 equiv).

  • Reagent: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 equiv).
  • Azo Reagent: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv).

  • Nucleophile: Phenol, Phthalimide, or DPPA (1.2–1.5 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the substrate, 
    
    
    
    , and the nucleophile in anhydrous THF.
  • Cooling: Cool the solution to 0°C in an ice bath. Crucial: Low temperature prevents premature decomposition of the betaine intermediate.

  • Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

    • Note: Exothermic reaction. Monitor internal temperature to keep

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

  • Monitoring: Check TLC/LC-MS. If the reaction stalls, do not heat. Heating promotes elimination. Instead, add a second portion of reagents (0.5 equiv of

    
    /DIAD).
    
  • Workup: Quench with saturated

    
    , extract with EtOAc, and wash with brine.
    
  • Purification: Flash chromatography. Tip:

    
     byproduct can be difficult to remove; consider using polymer-bound 
    
    
    
    for easier filtration.

Protocol B: Low-Temperature Mesylation (For Basic Nucleophiles)

When the nucleophile is not acidic enough for Mitsunobu (e.g., secondary amines, thiols), a two-step activation-displacement strategy is required.

The Challenge: The mesylate intermediate is highly prone to SN1 racemization. The Solution: Use non-polar solvents and strictly controlled temperatures.

Materials
  • Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene . Avoid polar aprotic solvents like DMF or DMSO which stabilize the carbocation.

  • Nucleophile: Amine, Azide, or Thiol (2.0 equiv).

Step-by-Step Procedure
  • Activation (Mesylate Formation):

    • Dissolve substrate and

      
       in DCM (0.1 M) under 
      
      
      
      .
    • Cool to -10°C to 0°C .

    • Add MsCl dropwise. Stir at 0°C for 30–60 mins.

    • QC Check: Confirm complete conversion to mesylate by TLC. Do not isolate or store the mesylate.

  • Displacement (SN2):

    • Option 1 (One-Pot): Add the nucleophile directly to the cold mesylate solution. Allow to warm to RT slowly.

    • Option 2 (Solvent Switch - if nucleophile is insoluble in DCM): Evaporate DCM at <20°C (water bath). Redissolve residue immediately in dry THF and add nucleophile.

  • Reaction Control:

    • Stir at RT.[1][2][3] Avoid reflux.

    • If reaction is sluggish, add a catalytic amount of TBAI (tetrabutylammonium iodide) to generate a more reactive iodide in situ (Finkelstein condition), which reacts faster than the mesylate, preserving stereochemistry.

Analytical Validation

To verify the protocol's success, you must calculate the Enantiomeric Excess (ee).

MethodColumn TypeMobile PhaseDetection
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-H, OD-H)Hexane : IPA (isocratic, e.g., 90:10)UV (254 nm)
Chiral SFC Amylose/Cellulose coated (e.g., Lux Amylose-1)

: Methanol (gradient)
UV / MS

Success Criteria:

  • ee > 95%: Successful SN2 inversion.

  • ee 0% - 50%: Partial or complete racemization (SN1 pathway active).

  • Vinyl Pyrazole > 10%: Elimination pathway active (Base too strong or temp too high).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Vinyl Pyrazole E2 Elimination due to basicity.Use a weaker base (e.g., 2,6-lutidine) or lower the reaction temperature.
Racemization (Low ee) SN1 pathway via carbocation.Switch solvent to Toluene or DCM (non-polar). Avoid DMF. Increase nucleophile concentration.
No Reaction (Mitsunobu) Nucleophile

too high (>13).
Switch to Protocol B (Mesylation) or use a specialized azo reagent like ADDP/TBP.
N-Alkylation Byproduct Free pyrazole NH competing.Ensure complete N-protection (Boc/THP) before starting.

References

  • Crizotinib Synthesis & Mitsunobu Application

    • Cui, J. J., et al. (2011). "Lead optimization of c-Met inhibitors: discovery of crizotinib (PF-02341066)." Journal of Medicinal Chemistry.
  • Mitsunobu Reaction Mechanism & Review

    • Swamy, K. C. K., et al. (2009).[4] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Vinyl Pyrazole Elimination Issues

    • Silva, V. L. M., et al. (2021). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules (MDPI).
  • Chiral Separation of Pyrazole Derivatives

    • Hassan, H. M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." ACS Omega.

Sources

Application Note: Biocatalytic Asymmetric Reduction of Pyrazole Ketones to (S)-Alcohols

[2]

Executive Summary

Chiral pyrazole-substituted alcohols are high-value pharmacophores found in numerous FDA-approved kinase inhibitors and bioactive molecules. Traditional chemical reduction methods (e.g., Corey-Bakshi-Shibata (CBS) reduction or asymmetric hydrogenation) often suffer from heavy metal contamination, poor atom economy, or difficulty in achieving >99% enantiomeric excess (ee) with heteroaromatic substrates.[1][2]

This guide details a biocatalytic protocol for the asymmetric reduction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone and related derivatives to their corresponding (S)-alcohols using engineered Ketoreductases (KREDs). This method offers mild reaction conditions (pH 7.0, 30°C), high stereocontrol (>99% ee), and scalability.[1][2]

Target Reaction

Substrate: 1-(1-methyl-1H-pyrazol-4-yl)ethanone (Acetylpyrazole) Product: (S)-1-(1-methyl-1H-pyrazol-4-yl)ethanol Catalyst: NADPH-dependent Ketoreductase (KRED) Cofactor Regeneration: Glucose Dehydrogenase (GDH) / Glucose system

Mechanistic Principles

Enzyme Mechanism

Ketoreductases (KREDs), also known as Alcohol Dehydrogenases (ADHs), catalyze the reversible transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the substrate.[1][2]

  • Stereoselectivity: The stereochemical outcome is governed by the binding orientation of the ketone in the active site.

    • Prelog Rule: Most "standard" KREDs (e.g., Lactobacillus kefir ADH) follow Prelog's rule, delivering the hydride to the Re-face of the ketone, typically yielding the (S)-alcohol for acetophenone-like substrates where the pyrazole ring is the "Large" group and the methyl is the "Small" group.

    • Anti-Prelog: Engineered variants can attack the Si-face to yield the (R)-enantiomer.

Cofactor Regeneration

To make the process economically viable, the expensive cofactor (NADP+) is used in catalytic amounts and regenerated in situ.[1][2] The GDH/Glucose system is preferred for thermodynamic drive, as the oxidation of glucose to gluconolactone is irreversible.[1]

Gcluster_mainMain Reduction Cyclecluster_recycleCofactor RegenerationKREDKetoreductase(KRED)NADPNADP+KRED->NADPKetonePyrazole Ketone(Substrate)Alcohol(S)-Alcohol(Product)Ketone->Alcohol ReductionGDHGlucose Dehydrogenase(GDH)NADPHNADPHGDH->NADPHGlucoseGlucoseGluconolactoneGluconolactoneGlucose->Gluconolactone OxidationNADPH->KREDNADP->GDH

Figure 1: Coupled enzymatic system showing the reduction of the pyrazole ketone by KRED driven by the oxidation of glucose by GDH.[2]

Experimental Protocol

Materials & Equipment
  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or recombinant L. kefir ADH).[1][2]

  • Cofactor: NADP+ disodium salt (catalytic).[1][2]

  • Recycling System: D-Glucose and Glucose Dehydrogenase (GDH, typically 20-50 U/mg).[2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: DMSO (for substrate solubility) and Ethyl Acetate (for extraction).[1][2]

  • Analysis: HPLC with Chiralcel OD-H or AD-H column.

Phase I: Enzyme Screening (96-well Plate)

Objective: Identify a KRED variant with >95% conversion and >99% ee toward the (S)-enantiomer.

  • Stock Solutions:

    • Substrate Stock: 50 mg/mL 1-(1-methyl-1H-pyrazol-4-yl)ethanone in DMSO.

    • Recycle Mix: 100 mM Glucose, 1 mM NADP+, 5 U/mL GDH in Phosphate Buffer (pH 7.0).[1][2]

  • Reaction Setup:

    • Dispense 900 µL of Recycle Mix into each well of a deep-well plate.

    • Add 1-2 mg of different KRED enzymes to each well.

    • Add 20 µL of Substrate Stock (Final conc: ~1 g/L).[2]

  • Incubation: Seal plate and shake at 30°C / 600 rpm for 24 hours.

  • Quench: Add 1 mL Ethyl Acetate to each well. Vortex vigorously.

  • Analysis: Centrifuge to separate phases. Analyze organic layer by Chiral HPLC.

Phase II: Preparative Scale Synthesis (1 Gram)

Objective: Scale up the best hit to isolate the chiral intermediate.

Step-by-Step Protocol:

  • Buffer Preparation: In a 100 mL reaction vessel, add 40 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Mix: Add:

    • 0.8 g D-Glucose (4 equiv relative to substrate).[2]

    • 10 mg NADP+ (catalytic).[1][2]

    • 20 mg GDH (approx 500 Units).[1][2]

  • Substrate Addition: Dissolve 1.0 g (8.06 mmol) of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in 5 mL DMSO. Add this dropwise to the stirring buffer mixture.

    • Note: If precipitation occurs, ensure fine dispersion by vigorous stirring (magnetic stir bar at 500 rpm).[1][2]

  • Enzyme Initiation: Add 50 mg of the selected KRED enzyme (e.g., KRED-P1 or L. kefir ADH).[2]

  • Reaction Monitoring:

    • Maintain temperature at 30°C.

    • Monitor pH; keep between 6.8–7.2 using 1M NaOH (gluconic acid production will lower pH).[1][2]

    • Check conversion by TLC or HPLC at 4h, 8h, and 24h.

  • Workup:

    • Once conversion >99%, saturate the aqueous phase with NaCl (brine).[1][2]

    • Extract 3x with 50 mL Ethyl Acetate or MTBE.

    • Dry combined organic layers over MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).[1][2]

Analytical Methods

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrazole absorption).[1][2]

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~12.5 min (Major peak for Prelog enzymes).[2]

    • (R)-Enantiomer: ~15.2 min.[2]

    • Note: Always run a racemic standard (prepared via NaBH₄ reduction) to confirm retention times.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Enzyme inhibition or pH drop.Check pH (adjust to 7.0). Add more GDH/Glucose. Increase enzyme loading.
Poor Solubility Pyrazole ketone is hydrophobic.Increase DMSO co-solvent to 10-20% v/v. Use a biphasic system (Buffer/Toluene).[2]
Low Enantioselectivity Wrong enzyme variant.Re-screen "Anti-Prelog" or diverse KRED libraries. Lower temperature to 20°C.
Emulsion during Workup Protein precipitation.Filter reaction mixture through Celite before extraction.[3]
Process Optimization Workflow

Optimizationcluster_feedbackIterative FeedbackStartStart: Screening HitSolubility1. Solubility Check(DMSO vs Biphasic)Start->SolubilityLoading2. Substrate Loading(Try 10, 20, 50 g/L)Solubility->LoadingpH_Temp3. pH & Temp Tuning(pH 6.5-8.0, 20-35°C)Loading->pH_TempScaleUp4. Gram Scale ValidationpH_Temp->ScaleUpDecisionee > 99%?Conv > 95%?pH_Temp->DecisionDecision->StartNo (Rescreen)Decision->ScaleUpYes

Figure 2: Optimization workflow to transition from initial screening to a scalable process.

References

  • Huisman, G. W., et al. (2010).[1][2] Practical chiral alcohol manufacture using ketoreductases.[4] Current Opinion in Chemical Biology. Link

  • Codexis Inc. (2024).[1][2] Ketoreductase (KRED) Screening Kits.[1][2]Link[1][2]

  • Sigma-Aldrich. (2024).[2] 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Product Page.[5]Link[1][2]

  • Hollmann, F., et al. (2011).[1][2] Biocatalytic reduction of ketones. Green Chemistry.[6] Link

  • Groeger, H., et al. (2003).[1][2] Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters.[7] Link[1][2]

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Current Status: Operational Ticket ID: T-PYR-5YL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "5-yl" Challenge

You are attempting to synthesize (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol . Unlike the more common 3- or 4-substituted pyrazoles, the 5-position presents a unique "Ortho-Effect" challenge. The acetyl group is adjacent to the


-methyl group on the pyrazole ring.

Key Technical Hurdles:

  • Steric Hindrance: The

    
    -methyl group creates significant 
    
    
    
    strain, twisting the acetyl group out of planarity, which slows down hydride transfer.
  • Catalyst Poisoning: The basic nitrogen (N2) of the pyrazole is electronically rich and sterically accessible enough to coordinate with transition metals (Ru, Rh, Ir), potentially poisoning the catalyst or eroding enantioselectivity.

This guide prioritizes two routes: Biocatalytic Reduction (Primary Recommendation) for maximum ee (>99%) and Asymmetric Transfer Hydrogenation (ATH) for scalability when enzymes are unavailable.

Module 1: Biocatalytic Reduction (The Gold Standard)

Why this route? Enzymes (Ketoreductases/KREDs) are less susceptible to N-coordination poisoning than metal catalysts and can accommodate the steric bulk of the 5-position through active site evolution.

Standard Operating Procedure (SOP-BIO-01)
  • Enzyme Class: NADPH-dependent Ketoreductase (KRED).

  • Selectivity Target: Prelog (S)-selective enzymes (e.g., Lactobacillus kefir ADH variants or commercial "S-selective" panels).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Substrate Solution: Dissolve 1-(1-methyl-1H-pyrazol-5-yl)ethanone in DMSO (10% v/v of final volume). Note: Do not exceed 15% DMSO as it may denature the enzyme.

  • Reaction Mix:

    • Substrate (final conc: 10–50 g/L)

    • Glucose (1.5 equivalents)

    • NADP+ (1.0 mM catalytic load)

    • GDH (5 U/mmol substrate)

    • S-selective KRED (Load: 5–10 wt% relative to substrate)

  • Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 using 1M NaOH (titrator) or internal buffering.

Troubleshooting & FAQs

Q: The reaction stalls at 45-50% conversion. Is the enzyme dead?

  • Diagnosis: This is likely Product Inhibition or pH Crash . The GDH recycling system produces gluconic acid, which drops the pH.

  • Fix: Check pH immediately. If < 6.0, re-adjust to 7.0. If pH is normal, the product alcohol might be inhibiting the enzyme. Add a resin (e.g., Amberlite XAD-4) to the reaction to sequester the product in situ (ISPR - In-Situ Product Removal).

Q: My ee is only 90%, but I need >99%.

  • Diagnosis: Background chemical reduction is unlikely here. The issue is likely the enzyme fitting the "wrong" face due to the steric clash of the N-methyl group.

  • Fix: Screen a "mutant library" focused on expanding the small binding pocket. Alternatively, lower the temperature to 20°C. Slower reactions often yield higher ee due to energetic differentiation of the transition states.

Module 2: Asymmetric Transfer Hydrogenation (Chemical Route)

Why this route? Lower cost of goods (CoG) and broader solvent tolerance.

Standard Operating Procedure (SOP-CHEM-02)
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope). Crucial: Do not use Isopropanol (IPA)/KOH for this specific substrate.

Protocol:

  • Charge: In a reactor, charge 1-(1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq) and Ru-catalyst (0.5 – 1.0 mol%).

  • Solvent: Add dry Dichloromethane (DCM) or Ethyl Acetate (0.5 M concentration).

  • Reagent Addition: Slowly add

    
     (5:2 molar ratio, 3-5 equivalents) at 0°C.
    
  • Reaction: Warm to 25°C and stir. Monitor by HPLC.

  • Quench: Add saturated

    
     to neutralize.
    
Troubleshooting & FAQs

Q: Why advise against IPA/KOH?

  • Reasoning: The pyrazole nitrogen is basic. In the standard IPA/KOH system, the basic conditions enhance the coordinating ability of the pyrazole nitrogen, leading to catalyst deactivation (formation of inactive Ru-pyrazole complexes). The Formic Acid/TEA system buffers the reaction at a slightly acidic/neutral pH, keeping the pyrazole nitrogen protonated or less active, preventing catalyst poisoning.

Q: The reaction is extremely slow.

  • Fix: The steric bulk at the 5-position hinders the approach of the Ru-H species.

    • Increase catalyst loading to 2 mol%.

    • Switch solvent to Methanol . While DCM is standard, methanol can sometimes accelerate proton transfer steps in ATH.

Module 3: Analytical Control & Visualization

Chiral HPLC Method
  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution: (S)-enantiomer usually elutes second on AD-H (verify with racemic standard).

Decision Logic & Mechanism

G Start Start: 1-(1-methyl-1H-pyrazol-5-yl)ethanone Route_Decision Select Route Start->Route_Decision Bio_Route Route A: Biocatalysis (KRED) Route_Decision->Bio_Route High Purity Req. Chem_Route Route B: Ru-TsDPEN (ATH) Route_Decision->Chem_Route Bulk Scale / Cost Bio_Check Check pH Stability Bio_Route->Bio_Check GDH Recycling Bio_Success High ee (>99%) (S)-Alcohol Bio_Check->Bio_Success pH maintained @ 7.0 Chem_Solvent Use HCOOH/TEA (Avoid KOH/IPA) Chem_Route->Chem_Solvent Critical Step Chem_Issue N-Coordination / Poisoning Chem_Solvent->Chem_Issue If pH > 8 Chem_Success Good ee (90-95%) (S)-Alcohol Chem_Solvent->Chem_Success Protonated Pyrazole

Caption: Decision matrix for synthesis. Route A (Green) offers higher purity but requires enzyme screening. Route B (Red) requires strict pH control to prevent catalyst poisoning by the pyrazole nitrogen.

Data Summary: Method Comparison

FeatureBiocatalysis (KRED)Chemical ATH (Ru-TsDPEN)
Enantiomeric Excess (ee) > 99% (Typical)90 – 96%
Conversion > 95%85 – 95%
Reaction Time 18 – 24 Hours4 – 12 Hours
Impurity Profile Clean (Enzyme is specific)Ru-residues, trace racemization
Scalability Linear (requires fermentation volume)High (Standard reactors)
Critical Control Point pH Maintenance (Gluconic acid)Preventing N-coordination

References

  • Biocatalytic Reduction of Crizotinib Intermediates

    • Study on the enzymatic reduction of similar diaryl/heteroaryl ketones using Lactobacillus kefir ADH variants.
    • Li, Z. et al. (2019). "Biotransformation of a crizotinib intermediate using a mutant alcohol dehydrogenase of Lactobacillus kefir coupled with glucose dehydrogenase.
  • Noyori Transfer Hydrogenation of Heterocycles

    • Foundational work on Ru-catalyzed ATH of ketones containing basic nitrogen heterocycles.
    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
  • Process Development for Pyrazole Alcohols

    • General methodologies for handling steric bulk in pyrazole synthesis.
    • Pfizer Global R&D. (2011). "Synthesis of Crizotinib: 3-Benzyloxy-2-aminopyridine and 1-(2,6-Dichloro-3-fluorophenyl)ethanol." Organic Process Research & Development.

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of pyrazole derivatives may involve sensitizing intermediates. Always consult the SDS before handling.

Technical Support Center: Asymmetric Reduction of Pyrazole Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-RED-OPT-001 Status: Open Priority: High (Yield/Selectivity Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are experiencing suboptimal yields or enantioselectivity (ee%) in the asymmetric reduction of pyrazole ethanones. This substrate class presents a "Double-Edged" challenge:

  • Catalyst Poisoning: The basic nitrogen (

    
    ) in the pyrazole ring coordinates strongly to metal centers (Ru, Rh, Ir), deactivating the catalyst.
    
  • Solubility/Sterics: The electron-rich heterocycle often leads to poor solubility in standard hydrogenation solvents, while the adjacent carbonyl is sterically crowded.

This guide provides three distinct workflows to resolve these issues: Acid-Modulated Chemocatalysis , Substrate Protection , and Biocatalytic Screening .

Module 1: Chemocatalytic Optimization (Ru-ATH)

The "Engine" Fix: The most common failure mode is catalyst deactivation by the pyrazole nitrogen.

Diagnostic FAQ

Q: My reaction stalls at 50-60% conversion despite fresh catalyst. Why? A: You are likely seeing product inhibition.[1] As the chiral alcohol forms, it (or the unreacted starting material) coordinates to the Ru-center via the pyrazole nitrogen.

  • Fix: Switch to an Acidic Transfer Hydrogenation (ATH) system. Protonating the pyrazole nitrogen (

    
    ) prevents it from binding to the catalyst.
    

Q: I see high conversion but low ee% (<80%). A: This often indicates a "background reaction" or a mismatch between the ligand bite angle and the substrate.

  • Fix: Lower the temperature to 0°C and increase reaction time. If using Noyori-type catalysts, switch from TsDPEN to MsDPEN (less steric bulk can sometimes help the hydride transfer geometry for ortho-substituted aromatics).

Standard Operating Procedure: Acid-Modulated Ru-ATH

Use this protocol to bypass N-coordination poisoning.

Reagents:

  • Substrate: 1-(1H-pyrazol-4-yl)ethanone derivative (1.0 equiv)

  • Catalyst: RuCl (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

  • Preparation: In a reaction flask, dissolve the substrate in DCM (0.5 M concentration).

  • Acid Loading (Critical): Add the Formic Acid/TEA (5:2) mixture (5.0 equiv relative to substrate).

    • Checkpoint: Ensure the pH of the aqueous micro-layer is < 4. This ensures the pyrazole is protonated.

  • Catalyst Addition: Add the Ru-catalyst in one portion.

  • Reaction: Stir at 25°C. Monitor by HPLC/UPLC every 2 hours.

    • Note: Do not heat above 40°C; the azeotrope decomposes, and enantioselectivity degrades.

  • Quench: Add saturated

    
     slowly (gas evolution!) until pH 7-8. Extract with EtOAc.
    

Module 2: Strategic Decision Making (Workflow Visualization)

Before proceeding to advanced optimization, determine your primary bottleneck using the logic flow below.

OptimizationLogic Start START: Low Yield/ee% CheckConv Check Conversion Start->CheckConv LowConv Conversion < 80% CheckConv->LowConv Stalled HighConv Conversion > 90% CheckConv->HighConv Complete Poisoning Issue: Catalyst Poisoning LowConv->Poisoning CheckEE Check Enantioselectivity HighConv->CheckEE LowEE ee% < 90% CheckEE->LowEE HighEE ee% > 95% CheckEE->HighEE ActionAcid Action: Add Acid (Formic/TEA) Poisoning->ActionAcid First Attempt ActionProtect Action: N-Protection (Boc/Tos) Poisoning->ActionProtect If Acid Fails Success OPTIMIZED PROCESS ActionAcid->Success ActionProtect->Success TempOpt Action: Lower Temp (0°C) LowEE->TempOpt Kinetic Control HighEE->Success LigandScreen Action: Screen Ligands (MsDPEN vs TsDPEN) TempOpt->LigandScreen If fails LigandScreen->Success

Caption: Decision tree for diagnosing yield vs. selectivity issues in pyrazole reduction.

Module 3: Biocatalytic Alternatives (Enzymatic Reduction)

The "Firmware" Update: If chemocatalysis fails due to steric bulk or extreme poisoning, Ketoreductases (KREDs) are the superior alternative.

Troubleshooting Biocatalysis

Q: The enzyme precipitates or forms a gum. A: Pyrazoles are hydrophobic.

  • Fix: Use a cosolvent system. Add 10-20% (v/v) DMSO or IPA. Ensure the buffer pH (usually 7.0) matches the enzyme's optimum.

Q: Reaction rate is too slow (>24h). A: Cofactor depletion.

  • Fix: Ensure your recycling system is active.

    • System A: Glucose Dehydrogenase (GDH) + Glucose (Generates gluconic acid; requires pH stat).[2]

    • System B: Isopropanol (IPA) coupled (Generates acetone; equilibrium limited). Recommendation: Use System A for irreversible reduction.

Protocol: KRED Screening with Cofactor Recycling

Reagents:

  • KRED Screening Kit (Codexis/Daicel panels)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling Mix: Glucose (1.5 equiv) + GDH (5 U/mL)

  • Buffer: K-Phosphate (100 mM, pH 7.0) containing 2 mM

    
    
    

Workflow:

  • Stock Solution: Dissolve pyrazole substrate in DMSO (50 mg/mL).

  • Master Mix: Combine Buffer, NADP+, Glucose, and GDH.

  • Reaction: In a 96-well plate:

    • 180 µL Master Mix

    • 10 µL Enzyme solution (lyophilized powder in buffer)

    • 10 µL Substrate Stock (Final DMSO = 5%)

  • Incubation: Shake at 30°C for 24h.

  • Analysis: Quench with Acetonitrile, centrifuge, and analyze supernatant by HPLC.

Module 4: Isolation & Purification

The "Harvest" Issue: Pyrazoles are amphoteric (act as both acid and base), making workup tricky.

IssueCauseSolution
Product stuck in aqueous phase Pyrazole protonation at low pH.Adjust aqueous layer to pH 7-8 exactly before extraction. Do not go > pH 10 (deprotonation of NH).
Ru/Metal Contamination Strong N-Ru coordination.Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash organic layer with 10% aqueous cysteine solution.
Racemization during workup Acid-catalyzed racemization of benzylic alcohols.Avoid strong acids during workup. Keep rotary evaporator bath < 40°C.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research. Link

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Ru Catalysts. Organic Process Research & Development. Link

  • Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal. Link

  • Wang, Y., et al. (2015).[5][6] Kinetic Resolution of 2,3-Epoxy 3-Aryl Ketones via Catalytic Asymmetric Ring-Opening with Pyrazole Derivatives.[7] Royal Society of Chemistry.[8] Link

Sources

Purification challenges of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Welcome to the technical support guide for the purification of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this chiral pyrazole alcohol. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and separation science.

Introduction

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its structure, featuring a basic pyrazole ring and a polar alcohol functional group, presents a unique set of purification challenges.[2] Common issues arise from the presence of unreacted starting materials, formation of regioisomers, and difficulties in separating the product from polar impurities. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for polar pyrazole derivatives like this one? A1: The primary methods are silica gel column chromatography and crystallization.[3] For highly polar compounds that are challenging to purify with standard normal-phase chromatography, reversed-phase chromatography is an excellent alternative.[4]

Q2: My compound streaks badly on silica gel TLC plates. What causes this and how can I fix it? A2: Streaking is a frequent issue for basic, nitrogen-containing heterocycles like pyrazoles. It occurs due to strong, sometimes irreversible, interactions with the acidic silanol groups on the silica surface.[4] To mitigate this, you can add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase. Alternatively, using a different stationary phase, such as neutral or basic alumina, can be effective.[4]

Q3: I'm struggling to remove a very polar impurity. What are my options? A3: If a polar impurity co-elutes with your product in normal-phase chromatography, consider switching to a reversed-phase (C18) system where the elution order is inverted—nonpolar compounds elute first.[5] Another strategy is to attempt crystallization; often, highly polar impurities are more soluble and will remain in the mother liquor. For basic pyrazoles, forming an acid addition salt can facilitate crystallization and purification.[6]

Q4: My final product is a persistent oil instead of a solid. What should I do? A4: First, ensure all solvents are rigorously removed under a high vacuum, sometimes with gentle heating if the compound is thermally stable. If it remains an oil, this could be due to residual impurities preventing crystallization.[3] Attempt to purify a small sample again using a different method (e.g., preparative HPLC or a different chromatography stationary phase) to see if a solid can be obtained. Seeding the oil with a previously obtained crystal can also induce crystallization.

Troubleshooting Guide: Common Purification Problems

This section provides a systematic approach to resolving specific issues you may encounter during the purification workflow.

Problem 1: Poor Separation During Column Chromatography
  • Symptom: Your product co-elutes with one or more impurities, resulting in overlapping spots on TLC analysis of the collected fractions.

  • Likely Cause: The chosen solvent system (mobile phase) lacks the selectivity to resolve the compounds on the stationary phase.[7] The polarity difference between your product and the impurity is insufficient for baseline separation.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC.[8] The goal is to find a system that provides a clear separation between the product (ideally with an Rf value of ~0.3) and all impurities.[3]

    • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.[7][8]

    • Change the Stationary Phase: If silica gel fails, switch to an alternative. Neutral or basic alumina can be effective for basic compounds.[4] For a more significant change in selectivity, reversed-phase (C18) silica is a powerful option.[4]

    • Check for Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule is to load an amount of crude material that is 1-2% of the mass of the stationary phase.[4]

Problem 2: Product Fails to Crystallize ("Oiling Out")
  • Symptom: Upon cooling the crystallization solvent, the compound separates as an oil rather than forming solid crystals.

  • Likely Cause: The solution is too concentrated (supersaturated), it was cooled too quickly, or the presence of impurities is inhibiting crystal lattice formation.[4]

  • Solutions:

    • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.

    • Add More Solvent: If an oil forms, gently heat the mixture to re-dissolve it, add a small amount of additional hot solvent, and then attempt to cool it slowly again.[4]

    • Induce Nucleation: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[4]

    • Use Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]

    • Re-purify: Impurities are a common cause of oiling out. The material may require another round of chromatography before crystallization will be successful.

Problem 3: Potential Enantiomeric Contamination
  • Symptom: The synthesis was intended to be stereoselective for the (1S)-enantiomer, but the final product shows a lower-than-expected optical rotation or fails chiral purity analysis.

  • Likely Cause: The synthetic route may not be perfectly enantioselective, leading to the formation of some of the (1R)-enantiomer.

  • Solutions:

    • Chiral HPLC Analysis: The most reliable way to assess and separate enantiomers is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9][10] Polysaccharide-based columns (e.g., Lux cellulose or amylose derivatives) are often effective for this class of compounds.[9][11]

    • Mobile Phase Optimization: Both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., methanol, acetonitrile) can be used for chiral separations on these columns.[12][13] The choice of solvent can dramatically impact the resolution.

    • Preparative Chiral Chromatography: If enantiomeric purity is critical, preparative-scale chiral HPLC can be used to isolate the desired (1S)-enantiomer.[11]

Data Summary and Visualization

Table 1: Common Impurities and Suggested Purification Strategies
Impurity TypeLikely OriginRecommended Analytical MethodPrimary Purification Strategy
Unreacted Starting Material Incomplete reactionTLC, ¹H NMRNormal-phase column chromatography
Regioisomer Non-selective reaction stepTLC, HPLC, ¹H NMR, ¹³C NMRHigh-resolution column chromatography (normal or reversed-phase)
Polar Byproducts Side reactions, degradationTLC, LC-MSReversed-phase chromatography or crystallization
(1R)-enantiomer Incomplete stereoselectivityChiral HPLC, PolarimetryPreparative Chiral HPLC
Purification Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the purification of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

PurificationWorkflow cluster_start Initial Analysis cluster_main_path Primary Purification cluster_purity_check Purity Assessment cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions Start Crude Reaction Mixture TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Column Silica Gel Column Chromatography TLC_NMR->Column Identify impurities Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Pool pure fractions Final_Analysis Final Purity Check (NMR, LC-MS) Combine->Final_Analysis Is_Pure Is Product Pure? Final_Analysis->Is_Pure Success Pure Product Obtained Is_Pure->Success Yes Troubleshoot Identify Problem Is_Pure->Troubleshoot No CoElution Co-eluting Impurities Troubleshoot->CoElution Poor Separation OilingOut Product is an Oil Troubleshoot->OilingOut Fails to Solidify ChiralIssue Incorrect Optical Rotation Troubleshoot->ChiralIssue Chiral Purity Issue ChangeSolvent Optimize Solvent / Use Gradient CoElution->ChangeSolvent ChangePhase Switch to Alumina or C18 CoElution->ChangePhase Recrystallize Attempt Recrystallization OilingOut->Recrystallize ChiralHPLC Run Chiral HPLC ChiralIssue->ChiralHPLC Recrystallize->Column Re-purify if needed

Caption: A decision tree for troubleshooting the purification of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Detailed Experimental Protocol: Silica Gel Flash Chromatography

This protocol outlines a standard procedure for purifying the title compound using flash column chromatography.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop several plates using different ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).

    • Goal: Find a solvent system where the product has an Rf value of approximately 0.3 and is well-separated from all impurities. For this polar molecule, a gradient starting from 50% ethyl acetate in hexanes to 100% ethyl acetate may be appropriate.

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size for the amount of crude material (use 25-50 g of silica gel for every 1 g of crude material).[2]

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[8]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution ("dry loading"), dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution, collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • If using a gradient, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.[7]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single, clean spot corresponding to your product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Further dry the isolated compound under high vacuum to remove any residual solvent.

References

  • JETIR (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Butt, M. S., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

  • Khattab, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Khattab, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • ACS Publications (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • ResearchGate (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. Available at: [Link]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality. Available at: [Link]

  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • Gomaa, M. A. (2021). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry. Available at: [Link]

  • SciSpace (n.d.). APPENDIX 3E Column Chromatography. Available at: [Link]

  • Phenomenex (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • University of Victoria (n.d.). Column chromatography. Available at: [Link]

  • Google Patents (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Colorado Boulder (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank. Available at: [Link]

  • Organic Syntheses (n.d.). Procedure. Available at: [Link]

  • ResearchGate (2025). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Available at: [Link]

  • PubChem (n.d.). 1-(1-methyl-1h-pyrazol-5-yl)ethan-1-ol. Available at: [Link]

  • PubMed (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Available at: [Link]

  • Google Patents (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • MDPI (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aqueous Solubility Issues for Pyrazole-Based Chiral Intermediates Document ID: TSC-SOL-PYR-005 Last Updated: February 26, 2026 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1][2]

Executive Summary & Molecule Profile[3]

The Challenge: (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a critical chiral building block, notably serving as the "left-hand" fragment for ALK inhibitors like Crizotinib.[1] While the pyrazole ring introduces polarity, the molecule exhibits high crystal lattice energy and pH-dependent ionization , leading to poor solubility in neutral aqueous media (pH 7.4).[1] This frequently causes "crash-out" precipitation during serial dilutions for biological assays.[1]

Physicochemical Profile:

PropertyValue / CharacteristicImplication for Solubility
Structure Chiral Secondary Alcohol on N-Methyl PyrazoleH-bond donor/acceptor capability; Chirality must be preserved.[1][2]
pKa (Conj. Acid) ~2.5 (Pyrazole Nitrogen)Neutral at pH 7.4. Requires pH < 2.0 for significant protonation.[1]
LogP ~0.5 – 0.9 (Predicted)Moderately lipophilic; solubility is limited by crystal packing, not just lipophilicity.
State Crystalline SolidHigh energy required to break crystal lattice (Heat/Cosolvents needed).[1]

Diagnostic Troubleshooting (Q&A)

Q1: I dissolved the compound in DMSO at 100 mM, but it precipitates immediately upon dilution into cell culture media. Why?

A: You are experiencing the "Solvent Shock" phenomenon.[1] DMSO is a powerful aprotic solvent that disrupts the crystal lattice. When you dilute into aqueous media (buffer/media), the solvent power drops exponentially. Since the compound is neutral at pH 7.4 (media pH), it instantly reverts to its thermodynamically preferred state: the crystal.

The Fix:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create an intermediate stock in PEG400 or Ethanol .[1]

  • Surfactant Shielding: Add 0.5% Tween-80 to your aqueous media before spiking in the compound.[1]

Q2: Can I use acid to dissolve it?

A: Yes, but with caveats. The pyrazole nitrogen (N2) can be protonated.[3][4] However, because the pKa is low (~2.5), you need a pH significantly below this to achieve full ionization (solubility).

  • Viable for: HPLC mobile phases (0.1% TFA/Formic acid) or specific chemical reactions.[1]

  • Not Viable for: Biological assays (cells will die at pH 2).[1]

Q3: Will heating the solution help?

A: Heat increases kinetic solubility (speed), but not thermodynamic solubility (equilibrium). If you heat it to dissolve and then cool it back to room temperature (25°C), it will likely form a supersaturated solution that is metastable . It will precipitate eventually—often during your assay incubation, leading to false negatives (loss of potency).

Strategic Solutions & Protocols

Strategy A: The Cosolvent System (For In Vitro Assays)

Best for: Enzyme assays, Cell-based screens.[1]

Mechanism: Reduces the dielectric constant of the water, making it more "friendly" to the organic molecule.

Recommended Protocol:

  • Prepare a 200 mM Stock in pure DMSO.

  • Prepare a Cosolvent Mix: 40% PEG400 / 10% Ethanol / 50% Water.[1]

  • Dilute the DMSO stock 1:10 into the Cosolvent Mix (Result: 20 mM compound).

  • Perform final dilution into Assay Buffer. Ensure final DMSO concentration is <1% to avoid assay interference.

Strategy B: Cyclodextrin Complexation (For In Vivo / High Conc.)

Best for: Animal studies (PK/PD), formulation development.

Mechanism: The hydrophobic pyrazole ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved.

Recommended Protocol:

  • Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Phosphate Buffer (pH 7.4).

  • Add the solid compound to this vehicle.

  • Sonicate for 30 minutes at 40°C.

  • Filter through a 0.22 µm PVDF filter. Note: This can typically boost solubility from <1 mg/mL to >10 mg/mL.[1]

Visualizing the Solubility Decision Matrix

The following diagram illustrates the decision logic for selecting the correct solubilization method based on your application.

SolubilityDecisionTree Start Start: (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Solid Form AppCheck What is the Application? Start->AppCheck HPLC Analytical (HPLC/LCMS) AppCheck->HPLC BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay Animal In Vivo (PK/PD) AppCheck->Animal AcidSol Use Acidic Mobile Phase (0.1% Formic Acid or TFA) Protonates Pyrazole (pH < 2) HPLC->AcidSol ConcCheck Target Concentration? BioAssay->ConcCheck Formulation Cyclodextrin Complexation (20% HP-β-CD) Animal->Formulation LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DMSO Standard DMSO Stock (Keep Final DMSO < 0.5%) LowConc->DMSO Cosolvent Use PEG400/Ethanol Intermediate OR Tween-80 Supplement HighConc->Cosolvent

Caption: Decision matrix for solubilizing pyrazole-ethanol derivatives based on experimental end-use.

Critical Protocol: Kinetic Solubility Assay

Use this to validate if your formulation will hold up during an experiment.[1]

Objective: Determine the "Crash Point" of the compound in your specific assay buffer.

  • Preparation: Prepare a 50 mM stock solution in DMSO.

  • Spiking: Into a 96-well plate containing 190 µL of your Assay Buffer (e.g., PBS pH 7.4), spike 10 µL of the DMSO stock (Final: 2.5 mM).

  • Serial Dilution: Perform 2-fold serial dilutions across the plate using Assay Buffer + 5% DMSO (to keep solvent constant).

  • Incubation: Seal and shake at room temperature for 2 hours (equilibrium time).

  • Readout (Turbidity): Measure Absorbance at 620 nm (or use a Nephelometer).

    • Clear wells (Abs < 0.05): Soluble.[1][4][5]

    • Cloudy wells (Abs > 0.1): Precipitated.[1]

  • Validation: Centrifuge the plate (2000 x g, 10 min) and measure the supernatant concentration via HPLC-UV to confirm exact dissolved amount.

References & Authority

  • Physicochemical Properties of Crizotinib Intermediates : MedKoo Biosciences & PubChem Data. Confirms the solubility profile of halogenated/methyl-pyrazole fragments in aqueous media.[1]

  • Solubility of Pyrazole Derivatives : BenchChem Technical Guide. Discusses the impact of the pyrazole nitrogen pKa (~2.5) on pH-dependent solubility.[1]

  • Cyclodextrin Formulation Strategies : Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General authoritative text on CD complexation).

  • Chiral Separation & Stability : ACS Omega (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles". Highlights the stability of the chiral center and separation techniques.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (1S)- and (1R)-Pyrazole Ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantioseparation in Pyrazole-Based Drug Discovery

In modern pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail—it is a critical determinant of efficacy and safety. Pyrazole scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous compounds targeting a wide array of diseases. When a molecule, such as a pyrazole ethanol, contains a stereocenter, it exists as a pair of non-superimposable mirror images known as enantiomers—in this case, the (1S) and (1R) forms.

These enantiomers can exhibit dramatically different pharmacological and toxicological profiles. One may be the active therapeutic agent (the eutomer), while the other could be less active, inactive, or even responsible for undesirable side effects (the distomer). Regulatory agencies worldwide now mandate that chiral drugs be evaluated as single enantiomers unless there is a compelling reason to develop the racemate. Consequently, the development of robust, reliable, and efficient analytical methods to separate and quantify these enantiomers is a foundational requirement in the drug development pipeline.

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of (1S)- and (1R)-pyrazole ethanols. Drawing from established principles and experimental data on structurally related pyrazole derivatives, we will explore the underlying science of chiral recognition, compare proven methodologies, and provide detailed protocols to empower researchers in this essential analytical task.

Pillar 1: The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of modern chiral HPLC is the Chiral Stationary Phase (CSP). For compounds like pyrazole ethanols, which possess hydrogen bond donors (-OH group) and acceptors (pyrazole nitrogens), as well as aromatic π-systems, polysaccharide-based CSPs are exceptionally effective. These CSPs consist of a silica support coated or immobilized with derivatives of cellulose or amylose, most commonly carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)).

The chiral recognition mechanism is not based on a single interaction but a synergistic combination of forces. The polysaccharide polymer forms a helical structure, creating chiral grooves or cavities. For separation to occur, an analyte must form a transient diastereomeric complex with the CSP, and the stability of this complex must differ between the two enantiomers. The key interactions facilitating this discrimination are:

  • Hydrogen Bonding: The carbamate linkages (-O-CO-NH-) on the CSP are potent hydrogen bond donors and acceptors. The hydroxyl group of the pyrazole ethanol is a primary site for hydrogen bonding with the CSP.

  • π-π Interactions: The aromatic pyrazole ring can engage in π-stacking interactions with the phenyl groups of the carbamate derivative on the CSP.

  • Dipole-Dipole Interactions: The polar bonds within both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Hindrance (Inclusion): One enantiomer may fit more snugly or favorably into the chiral cavities of the CSP than the other, leading to a difference in retention. The most stable complex is the one that can maximize these attractive forces while minimizing steric repulsion, and this enantiomer will be retained longer on the column.

Pillar 2: Comparative Analysis of HPLC Methodologies

The choice of mobile phase dramatically influences the interactions between the analyte and the CSP, giving rise to distinct separation strategies. The two most powerful approaches for pyrazole ethanols are Normal Phase (NP) and Polar Organic (PO) mode chromatography.

While specific experimental data for 1-(1H-pyrazol-1-yl)ethan-1-ol is not widely published, a comprehensive study on a series of 18 structurally similar N1-substituted 4,5-dihydro-1H-pyrazole derivatives provides an excellent and directly applicable model for method development.[1][2][3][4] The findings from this study form the basis of the following comparison.

Key Observation: For this class of compounds, cellulose-based CSPs tend to provide superior performance in polar organic modes, while amylose-based CSPs often show greater resolving power in the normal phase mode.[1][4]

Comparative Data Summary

The following table summarizes the performance of two leading polysaccharide CSPs for separating pyrazole derivatives, highlighting the trade-offs between analysis speed and resolution offered by different modes.

Chromatographic Mode Chiral Stationary Phase (CSP) Typical Mobile Phase Typical Flow Rate Performance Characteristics Reference
Normal Phase (NP) Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))n-Hexane / Ethanol (e.g., 90:10, v/v)1.0 mL/minHigh Resolution: Excellent separation factors (α) and high resolution (Rs > 2, often up to 30). Longer Runtimes: Analysis times are typically in the 15-30 minute range.[1][2]
Polar Organic (PO) Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))100% Acetonitrile or 100% Methanol1.0 mL/minFast Analysis: Very short runtimes, often under 10 minutes. Excellent Peak Shape: Sharp, symmetrical peaks are common. Sufficient Resolution: Provides baseline resolution (Rs > 1.5, often up to 18) for analytical purposes.[1][2][4]

Pillar 3: A Practical Guide to Chiral Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow is a field-proven strategy for separating novel pyrazole ethanol enantiomers.

Chiral Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Complementary CSPs 1. Cellulose-based (e.g., Lux Cellulose-2) 2. Amylose-based (e.g., Lux Amylose-2) B Select Screening Mobile Phases - NP: Hexane/Ethanol (90/10) - PO: 100% Methanol - PO: 100% Acetonitrile A->B C Run Screening Experiments (Isocratic, 1.0 mL/min, 25°C) B->C D Evaluate Results: - Is there any separation? - What is the resolution (Rs)? C->D D->A No separation, try different CSPs E Select Best Condition from Screening (Best CSP/Mobile Phase combination) D->E Promising separation found F Optimize Mobile Phase - Adjust % Alcohol in NP (5-20%) - Try different alcohol (IPA vs. EtOH) - Add additive if needed (0.1% DEA for peak shape) E->F G Optimize Instrument Parameters - Adjust Flow Rate (0.8-1.2 mL/min) - Adjust Temperature (20-40°C) F->G H Final Method with Rs > 1.5 G->H

Caption: A systematic workflow for chiral method development.

Expert Insights & Causality
  • Why Screen Both Cellulose and Amylose? Although their monomer is the same (glucose), the helical structures of cellulose (linear ribbon) and amylose (wider helix) are different. This results in distinct chiral recognition capabilities. A compound that does not resolve on one may resolve beautifully on the other.

  • Choice of Alcohol Modifier (NP): Ethanol is often a good starting point as it provides strong hydrogen bonding to compete with the analyte, leading to reasonable retention times.[3] Isopropanol (IPA) is less polar and will generally lead to longer retention but can sometimes offer superior selectivity. Decreasing the percentage of alcohol in the mobile phase increases retention and often improves resolution, but at the cost of longer analysis time and potentially broader peaks.

  • The Role of Additives: Pyrazole nitrogens can be slightly basic. If you observe peak tailing, especially for the second eluting peak, it may be due to secondary ionic interactions with residual acidic silanols on the silica support. Adding a small amount of a basic modifier, like 0.1% Diethylamine (DEA), to the mobile phase can neutralize these sites, resulting in sharper, more symmetrical peaks.

  • Polar Organic Mode Advantage: Using 100% Methanol or Acetonitrile is advantageous for high-throughput screening. It provides excellent sample solubility, short analysis times, and sharp peaks.[1][4] This mode is particularly effective with cellulose-based columns for pyrazole derivatives.

Detailed Experimental Protocols

These protocols provide actionable steps for separating (1S)- and (1R)-pyrazole ethanol enantiomers.

Protocol 1: Rapid Initial Screening

Objective: To quickly determine the most promising CSP and mobile phase mode.

  • Sample Preparation: Dissolve the racemic pyrazole ethanol standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC System & Columns:

    • HPLC with UV detector (e.g., set to 220 nm).

    • Column 1: Lux Cellulose-2, 250 x 4.6 mm, 3 µm.

    • Column 2: Lux Amylose-2, 250 x 4.6 mm, 3 µm.

  • Screening Run A (Polar Organic):

    • Install Column 1 (Lux Cellulose-2).

    • Mobile Phase: 100% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Run Time: 15 minutes.

  • Screening Run B (Normal Phase):

    • Install Column 2 (Lux Amylose-2).

    • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Run Time: 30 minutes.

  • Evaluation: Compare the chromatograms. Identify the condition that provides the best selectivity (separation between the two peaks), even if it's not baseline resolved. This will be the starting point for optimization.

Protocol 2: Optimized High-Resolution Method (Polar Organic Mode Example)

Objective: To achieve baseline separation (Rs ≥ 1.5) with good peak shape and a reasonable runtime. This protocol is based on the superior performance of cellulose CSPs in PO mode for this compound class.

G A 1. Mobile Phase Preparation Prepare 1L of 100% HPLC-grade Acetonitrile. Degas thoroughly. B 2. Sample Preparation Accurately weigh and dissolve racemate in Acetonitrile to 0.5 mg/mL. Filter with 0.45µm filter. A->B C 3. HPLC Configuration - Column: Lux Cellulose-2 (250x4.6mm, 3µm) - Flow: 1.0 mL/min - Temp: 25°C - Detection: UV @ 220 nm B->C D 4. System Equilibration Equilibrate column with mobile phase for at least 30 minutes or until a stable baseline is achieved. C->D E 5. System Suitability Test (SST) Inject standard sample (5 µL). Verify that Resolution (Rs) is ≥ 1.5 and tailing factor is ≤ 1.5. D->E E->C SST Failed (Troubleshoot) F 6. Analysis Inject samples for quantification. E->F SST Passed G 7. Data Processing Integrate peaks and calculate enantiomeric excess (% ee). F->G

Caption: Workflow for the optimized experimental protocol.

Detailed Steps:

  • Mobile Phase Preparation: Prepare 1 liter of 100% HPLC-grade Acetonitrile. Ensure the solvent is thoroughly degassed using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation: Accurately weigh approximately 5 mg of the racemic pyrazole ethanol standard and dissolve it in 10 mL of Acetonitrile to create a 0.5 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Column: Install a Lux Cellulose-2 (250 x 4.6 mm, 3 µm) column.

    • Mobile Phase: 100% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain at 25 °C.

    • Detector: Set UV wavelength to 220 nm.

    • Injection Volume: 5 µL.

  • System Equilibration: Purge the pump and allow the mobile phase to flow through the entire system, including the column, for at least 30 minutes or until the detector baseline is stable. Chiral columns may require longer equilibration times than standard reversed-phase columns.

  • System Suitability: Perform a single injection of the racemic standard. The method is deemed suitable for use if the following criteria are met:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be greater than or equal to 1.5.

    • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

  • Analysis: Once system suitability is confirmed, proceed with injecting the unknown samples for analysis.

  • Data Processing: Integrate the peak areas for the two enantiomers to determine their respective ratios and calculate the enantiomeric excess (% ee).

Conclusion

The enantioseparation of (1S)- and (1R)-pyrazole ethanols is readily achievable using modern polysaccharide-based chiral stationary phases. A strategic screening approach comparing cellulose and amylose-based columns under both normal phase and polar organic conditions is the most efficient path to success. For rapid analytical results, a cellulose-based CSP, such as Lux Cellulose-2, in a polar organic mobile phase like acetonitrile offers an excellent combination of speed, efficiency, and resolution. For applications requiring the highest possible resolution, an amylose-based CSP under normal phase conditions should be investigated. By understanding the principles of chiral recognition and following a systematic method development workflow, researchers can confidently develop robust and reliable methods to support the advancement of chiral pyrazole-based drug candidates.

References

  • El-Behairy, M. F., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 6(39), 25835–25841. [Link]

  • Cirilli, R., et al. (2004). "Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase." Chirality, 16(9), 625-36. [Link]

  • El-Behairy, M. F., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ResearchGate. [Link]

  • El-Behairy, M. F., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. [Link]

  • El-Behairy, M. F., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." PubMed. [Link]

Sources

Comprehensive Comparison Guide: Validating Optical Rotation and Stereochemistry for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of targeted therapeutics relies heavily on enantiopure building blocks. A prime example is (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol , a crucial chiral intermediate utilized in the development of Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitors[1]. These inhibitors are currently under intense investigation for the treatment of nonalcoholic steatohepatitis (NASH) and other severe liver diseases[1].

Because the spatial orientation of the hydroxyl group directly dictates the molecule's binding affinity to the HSD17B13 enzyme, rigorous validation of its optical rotation and absolute configuration is a non-negotiable regulatory requirement. Relying on a single analytical method introduces unacceptable risk; therefore, a multi-tiered, orthogonal approach is required.

Comparative Analysis of Chiral Validation Techniques

To ensure the stereochemical integrity of this pyrazole-ethanol derivative, application scientists deploy three distinct technologies.

  • Polarimetry (Optical Rotation): The classical method. It measures the bulk optical activity of a sample to provide a specific rotation value (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). While rapid, it is highly susceptible to interference from trace, highly active chiral impurities[2].
    
  • Chiral High-Performance Liquid Chromatography (HPLC): The quantitative gold standard for determining enantiomeric excess (%ee)[3]. By physically separating the (1S) and (1R) enantiomers on a specialized column, it provides an exact ratio of the mixture[4].

  • Vibrational Circular Dichroism (VCD): The definitive spectroscopic technique for assigning absolute configuration[5]. Unlike X-ray crystallography, VCD does not require a single crystal. It measures the differential absorption of circularly polarized infrared light in solution and compares it against quantum mechanical Density Functional Theory (DFT) calculations to prove the 3D structure[2][4].

Table 1: Performance Comparison of Stereochemical Validation Methods
Analytical TechniquePrimary OutputSpecificity / ResolutionSpeedRelative CostBest Use Case
Polarimetry Bulk Specific Rotation (

)
Low (Prone to chiral impurities)Fast (< 5 mins)LowRoutine batch screening & QC
Chiral HPLC Enantiomeric Excess (%ee)High (Separates enantiomers)Moderate (15-30 mins)ModerateQuantitative purity validation
VCD Spectroscopy Absolute Configuration (3D)Very High (Unambiguous assignment)Slow (Hours for DFT + scan)HighInitial API stereocenter confirmation

Analytical Workflow & Causality

ChiralWorkflow A Synthesized Compound (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol B Polarimetry (Optical Rotation) Bulk Enantiopurity Check A->B Step 1: Screen C Chiral HPLC Quantitative %ee Determination B->C Step 2: Quantify D Vibrational Circular Dichroism (VCD) Absolute Configuration (3D) C->D Step 3: Confirm E Validated (1S)-Enantiomer Ready for API Synthesis D->E Final Approval

Workflow integrating Polarimetry, Chiral HPLC, and VCD for stereochemical validation.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the system generating it. The following protocols are designed as self-validating systems, ensuring instrument calibration and baseline stability before any sample data is recorded.

High-Precision Polarimetry (Optical Rotation)

Causality: Specific rotation is highly dependent on temperature and solvent interactions. Controlling the temperature at exactly 20.0°C prevents thermally induced conformational shifts that alter the refractive index and optical rotation[2].

PolarimetryProtocol S1 System Suitability (Sucrose Standard) S2 Blank Measurement (Solvent Only) S1->S2 Pass (±0.01°) S3 Sample Measurement (10 mg/mL in MeOH, 20°C) S2->S3 Zero Baseline S4 Specific Rotation Calculation [α] = α / (c × l) S3->S4 Record α

Self-validating polarimetry workflow ensuring instrument calibration prior to measurement.

Step-by-Step Methodology:

  • System Suitability (Calibration): Measure a certified sucrose standard (e.g., 10 g/100 mL in water). The observed rotation must fall within ±0.01° of the certified value. Why: This confirms the polarimeter's detector alignment and light source integrity.

  • Blank Measurement: Fill a 1 dm (100 mm) quartz cell with HPLC-grade methanol. Record the rotation at 589 nm (Sodium D-line) at 20.0°C. Zero the instrument. Why: This negates any background rotation caused by solvent impurities or cell window strain.

  • Sample Preparation: Accurately weigh 100.0 mg of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Dissolve completely in 10.0 mL of methanol to achieve a concentration (

    
    ) of 0.01 g/mL.
    
  • Measurement & Calculation: Inject the sample into the cell. Record the observed rotation (

    
    ). Calculate specific rotation using the formula: 
    
    
    
    , where
    
    
    is the path length in decimeters[2].
Chiral HPLC for Enantiomeric Excess (%ee)

Causality: The separation of the (1S) and (1R) pyrazole-ethanol enantiomers relies on transient diastereomeric interactions (hydrogen bonding,


 stacking, and steric fit) with a polysaccharide-based chiral stationary phase[4]. The (1S) isomer will exhibit a different binding affinity than the (1R) isomer, leading to distinct, quantifiable retention times.

Step-by-Step Methodology:

  • System Equilibration: Flush a Chiralcel OD-H column (250 × 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min until the UV baseline (at 220 nm) is perfectly stable.

  • Resolution Standard (System Suitability): Inject a racemic mixture of 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. Why: This proves the column's ability to resolve the enantiomers. The resolution factor (

    
    ) must be 
    
    
    
    1.5.
  • Sample Analysis: Inject 10 µL of the synthesized (1S) sample (1 mg/mL). Integrate the peak areas for the main (1S) peak and any residual (1R) peaks.

  • %ee Calculation: Calculate the enantiomeric excess using the formula:

    
    .
    

Experimental Data Summary

Below is a representative validation dataset demonstrating the expected analytical profile for a highly pure batch of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Table 2: Simulated Validation Data for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
ParameterExperimental ResultAcceptance CriteriaAnalytical Method
Specific Rotation

-18.5° (c=1.0, MeOH)-18.0° to -19.0°Polarimetry
Enantiomeric Excess (%ee) 99.2%

98.0%
Chiral HPLC
Retention Time (1S) 8.4 minN/AChiral HPLC
Retention Time (1R) 11.2 minN/AChiral HPLC
Absolute Configuration Confirmed (1S)Match with DFT calculationVCD Spectroscopy

Conclusion

Validating the stereochemistry of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol requires a multi-tiered approach. Polarimetry provides a rapid bulk assessment, Chiral HPLC guarantees the enantiomeric purity necessary for API formulation, and VCD provides the ultimate proof of absolute 3D configuration. Implementing these self-validating protocols ensures that downstream drug development is built on an unshakeable analytical foundation.

References

  • [3] Title: Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity | Source: PMC (nih.gov) | URL:

  • [4] Title: Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers | Source: ResearchGate | URL:

  • [2] Title: A Technical Guide to the Chirality of Boc-L-Valine | Source: Benchchem | URL:

  • [5] Title: Advances in chiral analysis: from classical methods to emerging technologies | Source: RSC | URL:

  • [1] Title: US20240238425A1 - HSD17B13 Inhibitors and/or Degraders | Source: Google Patents | URL:

Sources

Enantiomeric Purity Analysis of Commercial (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the analytical rigor applied to chiral building blocks must be absolute. The compound (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents a unique analytical profile: it is a heteroaryl secondary carbinol featuring a basic, electron-rich 1-methylpyrazole ring and a secondary hydroxyl group.

This guide objectively compares the three leading methodologies for determining the enantiomeric excess (ee%) and absolute configuration of this specific motif. By exploring the causality behind each technique, we provide a framework of self-validating protocols to ensure uncompromised scientific integrity.

Chiral High-Performance Liquid Chromatography (HPLC)

The Industry Standard for High-Throughput ee% Determination

Mechanistic Causality

Direct enantiomeric separation relies on the transient formation of diastereomeric complexes between the chiral analyte and a Chiral Stationary Phase (CSP). For pyrazole-containing carbinols, polysaccharide-based CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are exceptionally effective, as detailed in1[1]. The carbamate linkages on the CSP provide critical hydrogen-bond donor/acceptor sites for the analyte's hydroxyl group, while the pyrazole ring engages in


 interactions with the CSP's phenyl rings. Because the pyrazole nitrogen is basic (pKa ~2.5), a basic mobile phase modifier is mandatory to suppress deleterious secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing[2].
Self-Validating Protocol
  • Column Selection: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The 0.1% diethylamine saturates acidic silanol sites, ensuring sharp, symmetrical peaks.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 230 nm (optimal for the pyrazole chromophore).

  • Sample Preparation: Dissolve 1.0 mg of the commercial (1S)-alcohol in 1.0 mL of the mobile phase.

  • System Validation: Inject a synthetic racemic standard of 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. The system is validated only if baseline resolution (

    
    ) is achieved. A polarimetric detector placed in series with the UV detector confirms the elution order of the (+)- and (-)-enantiomers, preventing misidentification.
    

Mosher's Ester Derivatization & NMR Spectroscopy

The Absolute Configuration Validator

Mechanistic Causality

While HPLC quantifies enantiomeric purity, it cannot independently assign absolute configuration without a known enantiopure reference. 3 solves this by covalently converting the enantiomers into stable diastereomers[3]. By reacting the secondary alcohol with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), two distinct esters are formed.

In the preferred conformation of the MTPA ester, the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on the substituents situated on the same face of the molecule. For the (1S)-isomer, the pyrazole protons will be shielded (shifted upfield) in the (R)-MTPA ester compared to the (S)-MTPA ester. Calculating the chemical shift difference (


) unambiguously maps the spatial arrangement, proving the (1S) configuration[4].
Self-Validating Protocol
  • (R)-MTPA Esterification: In a dry NMR tube, dissolve 5 mg of the chiral alcohol in 0.5 mL anhydrous CDCl

    
    . Add 10 µL anhydrous pyridine and 1.2 equivalents of (R)-MTPA-Cl[5].
    
  • (S)-MTPA Esterification: In a separate tube, repeat the procedure using (S)-MTPA-Cl[5].

  • Reaction Monitoring (Validation Step): Allow the reaction to proceed for 2 hours. The derivatization is self-validating: the massive downfield shift of the carbinol methine proton from ~4.8 ppm (free alcohol) to ~6.0 ppm (MTPA ester) provides an internal NMR confirmation of 100% conversion. This ensures that kinetic resolution during the reaction does not skew the final ee% calculation.

  • Data Acquisition: Acquire high-resolution

    
    H-NMR (600 MHz). Integrate the distinct diastereomeric methoxy signals (~3.5 ppm) to calculate the exact enantiomeric excess.
    

Chiral Gas Chromatography (GC)

High-Resolution Analysis for Volatile Derivatives

Mechanistic Causality

For low-molecular-weight carbinols, chiral GC utilizing


-cyclodextrin stationary phases offers exceptional theoretical plate counts. Separation occurs via inclusion complexation, where the enantiomers partition differently into the hydrophobic cyclodextrin cavity. However, the free hydroxyl group and the basic pyrazole nitrogen can cause thermal degradation or peak tailing at high injector temperatures. Derivatizing the alcohol to an acetate ester neutralizes the hydrogen-bond donor and lowers the boiling point, ensuring pristine chromatography.
Self-Validating Protocol
  • Derivatization: Treat 2 mg of the alcohol with 50 µL acetic anhydride and 50 µL pyridine for 30 minutes. Quench with water and extract with 1 mL dichloromethane.

  • Chromatography: Inject 1 µL onto a CP-Chirasil-Dex CB column (25 m x 0.25 mm, 0.25 µm) using Helium carrier gas (1.5 mL/min).

  • Temperature Program: 100°C hold for 2 mins, ramp at 5°C/min to 160°C. Detect via FID at 250°C.

  • System Validation: Analyze a sample of the underivatized alcohol in parallel with the acetate derivative. The ee% must perfectly match between both runs, confirming that no thermal racemization occurred during the high-temperature GC injection process.

Quantitative Method Comparison

Analytical MethodPrimary Mechanism of Chiral RecognitionThroughputLimit of Detection (Minor Enantiomer)Primary Use Case
Chiral HPLC (Polysaccharide CSP) Transient diastereomeric complexation via H-bonding and

interactions.
High (10-20 mins/run)~0.1% eeRoutine batch release and high-throughput ee% screening.
Mosher's Ester NMR Covalent derivatization forming stable diastereomers; diamagnetic anisotropy shielding.Low (2-4 hours for derivatization + NMR)~1.0% eeUnambiguous assignment of absolute configuration (1S vs 1R).
Chiral GC (Cyclodextrin CSP) Hydrophobic inclusion complexation within the cyclodextrin cavity.Medium (30-45 mins/run)~0.5% eeHigh-resolution analysis of volatile derivatives.

Analytical Decision Workflow

G A Analyte: (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol B Direct Separation Methods A->B C Indirect Derivatization Methods A->C D Chiral HPLC (Polysaccharide CSP) • High Throughput • Non-destructive B->D E Chiral GC (Cyclodextrin CSP) • High Resolution • Requires Volatility B->E F Mosher's Ester Derivatization React with (R)- & (S)-MTPA-Cl C->F G 1H-NMR Spectroscopy • Validates Absolute Config • Quantifies ee% F->G

Analytical workflow for determining enantiomeric purity and absolute configuration.

References

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols / ResearchGate.
  • BenchChem. "An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy." BenchChem.
  • BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." BenchChem.
  • Yang, A., et al. "Chiral Separations by High‐Performance Liquid Chromatography." Encyclopedia of Analytical Chemistry / ResearchGate.
  • "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a heterocyclic alcohol commonly used in synthetic chemistry and drug discovery. While specific toxicological and ecotoxicological data for this compound are not extensively published, its structural relationship to other biologically active pyrazole derivatives necessitates a cautious and compliant approach to its disposal. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, we must infer its hazard profile from analogous pyrazole-containing compounds. This approach aligns with the precautionary principle, where unknown substances are handled as potentially hazardous.

Inferred Hazard Profile:

Many pyrazole derivatives are known to exhibit biological activity, and some possess significant toxicity.[1][2][3] For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have demonstrated unexpected acute mammalian toxicity by inhibiting mitochondrial respiration.[3] Similarly, related aldehydes and sulfonyl chlorides are classified as irritants and are harmful if swallowed.[4][5] Therefore, it is prudent to assume that (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol may exhibit one or more of the following hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA):[6][7]

  • Toxicity: Due to its heterocyclic nature and the known biological effects of similar compounds.

  • Ignitability: As an alcohol, it may have a flashpoint that classifies it as an ignitable liquid, although this is unconfirmed.

The table below summarizes the known hazards of structurally related compounds, forming the basis of our conservative assessment.

Compound CAS Number Known Hazards Source
1-Methyl-1H-pyrazole-5-carbaldehyde27258-33-9Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Skin Sensitization, Specific Target Organ Toxicity (Respiratory)[5]
1-Methyl-1H-pyrazole-5-sulfonyl chloride479552-18-6Corrosive, Reacts Violently with Water[4]
1-Methyl-1H-pyrazol-5-ol930-41-6May Cause Respiratory Irritation[8]
1-Methyl-1H-pyrazole-5-carboxamidesN/AAcute Mammalian Toxicity (Mitochondrial Respiration Inhibition)[3]

Given this information, (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol and any materials contaminated with it must be managed as hazardous chemical waste. [6][9][10]

Part 2: Personal Protective Equipment (PPE) and Handling

Prior to handling the waste stream, personnel must be equipped with the appropriate PPE to mitigate exposure risks.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If a splash hazard exists, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[8]

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[11]

Part 3: On-Site Waste Management and Segregation

Proper segregation and containment at the point of generation—the "Satellite Accumulation Area"—are critical for preventing dangerous reactions and ensuring regulatory compliance.[6][9]

Step-by-Step Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended.[6]

    • Ensure the container is in good condition, free from cracks or leaks.[9]

  • Label the Waste Container:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label.[9][12]

    • Clearly write the full chemical name: "(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol". Avoid using abbreviations or chemical formulas.[9]

    • List all constituents of the waste, including any solvents, with their approximate percentages.

    • Record the date when waste is first added to the container (the "accumulation start date").[12]

  • Accumulate the Waste:

    • Keep the waste container securely closed at all times, except when adding waste.[6][9] Do not leave a funnel in the container opening.

    • Store the container in a designated Satellite Accumulation Area within the laboratory, near the point of generation.[9]

    • Crucially, segregate this waste stream. Do not mix it with other waste types, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[13]

  • Managing Full Containers:

    • Do not overfill the container; fill to no more than 90% capacity to allow for expansion.

    • Once the container is full, or if the project generating the waste is complete, arrange for its removal by your institution's Environmental Health & Safety (EH&S) office.[6][14] EPA regulations mandate that full containers be moved from the satellite area within 72 hours.[9]

Part 4: Disposal Workflow and Decision Process

The following diagram illustrates the decision-making process for the proper disposal of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, ensuring a safe and compliant pathway from generation to final disposal.

G Disposal Workflow for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol cluster_0 Point of Generation cluster_1 On-Site Management cluster_2 Disposal Pathway A Waste Generation (Pure compound, solutions, or contaminated materials) B Is the substance (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol or contaminated with it? A->B C Consult SDS and EH&S for other chemical waste streams B->C No D Characterize as Hazardous Waste (Precautionary Principle) B->D Yes E Select & Label Approved Hazardous Waste Container D->E F Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) E->F G Store in designated Satellite Accumulation Area F->G H Is container >90% full? G->H I Continue accumulation, keeping container closed H->I No J Arrange for pickup by Institutional EH&S Department H->J Yes K Transportation by licensed hazardous waste transporter J->K L Final Disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF) K->L

Caption: Disposal decision workflow for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Part 5: Regulatory Framework

The management of hazardous waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[15][16] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from its creation to its ultimate disposal.[12][16] By following the procedures outlined in this guide and coordinating with your institution's EH&S department, you ensure compliance with these federal regulations, as well as any applicable state and local rules.[15][17]

Disposal of Empty Containers:

Empty containers that once held (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol must also be managed properly. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., water or ethanol).[13][14] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the labels on the container should be completely defaced or removed, and the container can then be disposed of as regular glass or plastic waste.[13][14]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025).
  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. North Carolina Department of Environmental Quality.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • Safety Data Sheet for Methyl 1-methyl-1H-pyrazole-4-carboxylate.
  • Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • Safety Data Sheet for 1-Methyl-1H-pyrazole-5-sulfonyl chloride. (2025). Fisher Scientific.
  • MSDS of 1-Methyl-1H-pyrazol-5-ol. Capot Chemical.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
  • Safety Data Sheet for a pyrazole deriv
  • Safety Data Sheet for Pyrazolone Orange. TCI Chemicals.
  • Organic Syntheses Procedure for pyrazole form
  • Synthesis and Activity of Pyrazole Carbaldehydes. (2011). ARKIVOC.
  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-51.
  • Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023). KISHIDA CHEMICAL CO., LTD.
  • 1-Methyl-1H-pyrazole-5-carboxaldehyde 96. Sigma-Aldrich.
  • A comprehensive review of pyrazole derivatives in medicinal chemistry. (2025). International Journal of Novel Research and Development.
  • A review of pyrazole and its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • 1-Methyl-1H-pyrazole-5-carbonitrile synthesis. ChemicalBook.
  • Safety Data Sheet for 1-Methyl-1H-pyrazole-5-carbaldehyde. (2025). Fisher Scientific.
  • Safety Data Sheet for Acrylic Acid. (2024). MilliporeSigma.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole deriv
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry, 64(1), 840-844.

Sources

Personal protective equipment for handling (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Role: Senior Application Scientist

Executive Summary & Immediate Action Matrix

Compound Class: Chiral Pyrazole-Ethanol Derivative Primary Hazard Classification (Inferred): Irritant (Skin/Eye/Respiratory), Potentially Harmful if Swallowed (Acute Tox. 4).[1][2][3] Operational Status: Band 3 Control (Treat as potent/unknown intermediate until specific toxicology is established).

This guide defines the Personal Protective Equipment (PPE) and handling protocols for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol .[4] As a chiral building block often used in kinase inhibitor synthesis, this compound must be handled with the assumption of biological activity.

Quick Reference PPE Matrix
Protection ZoneStandard Operation (Bench Scale < 10g)High Exposure (Spill / Scale-up > 10g)
Hand Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneHigh-Breakthrough: Silver Shield® (Laminate) or Viton® over Nitrile
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles
Respiratory Fume Hood (Face velocity: 0.5 m/s)N95/P100 (if solid/dusty) or Half-mask w/ OV cartridges (if aerosolized)
Body Standard Cotton Lab Coat (Buttoned)Tyvek® Coverall (Disposable)
Hazard Identification & Risk Assessment

Scientific Rationale: Specific toxicological data for the (1S)- enantiomer is limited. However, Structure-Activity Relationship (SAR) analysis of 1-methyl-pyrazole analogs (e.g., CAS 84547-61-5) indicates consistent hazard patterns.

  • Routes of Entry: Inhalation (aerosol/dust), Dermal Absorption, Ingestion.

  • Chemical Properties:

    • Polarity: The hydroxyl (-OH) and pyrazole nitrogen make this compound polar. It will readily solubilize in biological fluids/membranes.

    • Chirality: The (1S)- configuration may exhibit distinct biological binding compared to the racemate. Always assume the single enantiomer is the more potent pharmacophore.

  • GHS Classification (Control Banding):

    • H315: Causes skin irritation.[1][3][4][5]

    • H319: Causes serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][4][6]

    • H302: Harmful if swallowed (Category 4).[2][3]

Detailed PPE Specifications
A. Hand Protection Strategy

Why Double Gloving? Pyrazoles are nitrogen-heterocycles that can act as permeation enhancers. Standard disposable nitrile gloves (4 mil) offer protection against incidental splash but may degrade rapidly if the compound is dissolved in solvents like DCM or Methanol.

  • Protocol:

    • Don Inner Glove: Standard Nitrile (Bright color, e.g., Orange/Purple) to act as a breach indicator.

    • Don Outer Glove: Standard Nitrile (Blue/White).

    • Change Frequency: Every 2 hours or immediately upon splash.

    • Scale-Up: If handling >100mL of solution, use Silver Shield (EVOH) laminates, as pyrazoles can permeate nitrile over long durations.

B. Respiratory Protection

Engineering Controls First: All open handling must occur within a certified Chemical Fume Hood.

  • Sash Height: Keep at working level (approx. 18 inches).

  • Airflow: Verify magnehelic gauge reads between 0.3 – 0.5 m/s.

Respirator Use (Contingency): If weighing fine powder outside a hood (not recommended) or cleaning a spill:

  • Particulate: N95 or P100 (HEPA) filter.

  • Vapor: If in solution with volatile solvents, use Organic Vapor (OV) cartridges (Black band).

Operational Workflow Logic

The following decision tree illustrates the safety logic for handling this compound based on its physical state.

PPE_Decision_Tree Start Start: Handling (1S)-Isomer State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Identify Solvent Liquid->Solvent Hood Work in Fume Hood (Sash Low) DustRisk->Hood No (Static) Respirator Req: N95 + Goggles + Lab Coat DustRisk->Respirator Yes (Weighing) Splash Splash Risk? Solvent->Splash DoubleGlove Req: Double Nitrile + Safety Glasses Splash->DoubleGlove Low (Pipetting) Shield Req: Face Shield + Chem. Goggles Splash->Shield High (Pouring)

Figure 1: PPE Decision Logic based on physical state and task intensity.

Step-by-Step Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood fan momentarily only if wearing an N95 respirator.

  • Static Control: Use an antistatic gun or polonium strip, as pyrazole derivatives can be static-prone, leading to "flying powder."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the chiral purity.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Reaction Setup & Liquid Handling
  • Vessel Selection: Use borosilicate glass (Pyrex). Pyrazoles are generally compatible with glass and PTFE (Teflon).

  • Addition: If adding reagents to the alcohol, ensure exothermic control. The hydroxyl group is nucleophilic; reaction with acid chlorides or isocyanates will generate heat.

  • Syringe Techniques: When transferring solutions, use Luer-lock syringes to prevent needle pop-off.

Emergency & Disposal Procedures
Accidental Spill Cleanup[7][8]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a buttoned lab coat.

  • Contain:

    • Liquid: Cover with vermiculite or sand.[4] Do not use combustible materials like sawdust.

    • Solid: Cover with a wet paper towel (to prevent dust) and scoop up.

  • Clean: Wipe surface with 10% bleach solution followed by water (to degrade potential biological activity), then Ethanol.

Waste Disposal Workflow

Segregation is critical to prevent unexpected side reactions in the waste drum.

Waste_Disposal Waste Waste Generation Type Is it mixed with solvents? Waste->Type SolidWaste Solid Waste Bin (Label: Toxic/Irritant) Type->SolidWaste No (Pure Solid/Wipes) LiquidWaste Liquid Waste Stream Type->LiquidWaste Yes Halogen Contains Halogens? (DCM, Chloroform) LiquidWaste->Halogen HaloBin Halogenated Waste (Red Can) Halogen->HaloBin Yes NonHaloBin Non-Halogenated Waste (Clear/White Can) Halogen->NonHaloBin No

Figure 2: Waste segregation logic for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: (1-Methyl-1H-pyrazol-5-yl)methanol (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Occupational Chemical Database: Pyrazole. United States Department of Labor.[5] [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 1-methyl-1H-pyrazole derivatives. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.